Telocinobufagin
Description
This compound has been reported in Bufo gargarizans, Bufo bufo, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316861 | |
| Record name | Telocinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-26-4 | |
| Record name | Telocinobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telocinobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telocinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Telocinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Telocinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Telocinobufagin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telocinobufagin, a C-24 bufadienolide cardiotonic steroid, is a naturally occurring compound predominantly found in the venom of various toad species. This technical guide provides an in-depth exploration of the origin of this compound, detailing its biological sources, biosynthetic pathway, and methods for its isolation and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this multifaceted molecule.
Biological Sources of this compound
This compound is primarily isolated from the skin secretions of toads belonging to the Bufonidae family. It is a significant component of the traditional Chinese medicine known as "Ch'an Su," which is derived from the dried venom of toads. Specific species identified as sources of this compound include:
While bufadienolides are characteristic of the animal kingdom, particularly amphibians, some are also found in certain plant species, though the presence of this compound in plants is not as well-documented as its amphibian origins.
Biosynthesis of this compound
The biosynthesis of this compound in toads originates from cholesterol. The process is thought to proceed through the mevalonate-independent and acidic bile acid pathways. While the complete enzymatic cascade is not fully elucidated, key precursor molecules have been identified.
The proposed biosynthetic pathway begins with cholesterol, which is produced in the toad's liver and transported to the parotid glands via lipoproteins. Within the parotid glands, cholesterol undergoes a series of enzymatic modifications to yield bufadienolides. 3-beta-hydroxycholanates have been identified as crucial intermediates in this pathway. It has been hypothesized that this compound may also serve as a natural precursor to another bufadienolide, Marinobufagin.
Below is a diagram illustrating the proposed biosynthetic origin of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Isolation and Characterization
The extraction and purification of this compound from toad venom or skin secretions primarily rely on chromatographic techniques.
Experimental Protocol: Isolation of this compound
A general protocol for the isolation of this compound is as follows:
-
Extraction: The crude toad venom or skin secretion is typically extracted with a solvent such as methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol-water and n-hexane, to remove nonpolar compounds.
-
Chromatography: The polar fraction is then subjected to a series of chromatographic steps.
-
Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents like petroleum ether and acetone.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using Reverse-Phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).
-
Below is a workflow diagram for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Characterization
The structural elucidation of this compound is accomplished using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
Chemical Synthesis
The total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, synthetic strategies for related bufadienolides, such as bufalin and cinobufagin, provide a roadmap for its potential synthesis. These syntheses are complex, multi-step processes that typically start from a readily available steroid precursor. The key challenges lie in the stereoselective construction of the steroid core and the formation of the α-pyrone ring at the C-17 position.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Na+/K+-ATPase Signaling Pathway
This compound is a potent inhibitor of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients. Inhibition of the Na+/K+-ATPase by this compound triggers a signaling cascade that involves the activation of the non-receptor tyrosine kinase, Src.
Caption: this compound-induced Na+/K+-ATPase signaling.
Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells. This process is mediated, in part, through the p53 signaling pathway, leading to the upregulation of the pro-apoptotic protein Bax and the subsequent activation of the caspase cascade.
Caption: this compound-induced apoptosis pathway.
Wnt/β-catenin Signaling Pathway
This compound exhibits a complex regulatory role in the Wnt/β-catenin signaling pathway. It has been shown to inhibit GSK-3β, a key negative regulator of the pathway. However, it also impairs the stabilization of β-catenin, leading to an overall inhibition of Wnt/β-catenin signaling.
Caption: Dual role of this compound in Wnt/β-catenin signaling.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (Na+/K+-ATPase inhibition) | 44.2 nM | Human kidney | [1] |
| IC₅₀ (Cytotoxicity) | 0.06 µM | HL-60 (Leukemia) | [1] |
| 0.06 µM | HCT8 (Colon Cancer) | [1] | |
| 0.03 µM | SF295 (Glioblastoma) | [1] | |
| 0.11 µM | MDA-MB-435 (Melanoma) | [1] | |
| 0.05 µM | Human peripheral blood lymphocytes | [1] | |
| MIC (Antimicrobial activity) | 64 µg/mL | E. coli | [1] |
| 128 µg/mL | S. aureus | [1] |
Conclusion
This compound is a fascinating natural product with a rich biological origin and complex mechanism of action. Primarily sourced from the venom of toads, its biosynthesis from cholesterol highlights the intricate metabolic capabilities of these amphibians. While methods for its isolation and characterization are established, further research is needed to fully elucidate its complete biosynthetic pathway and to develop an efficient total chemical synthesis. The ability of this compound to modulate critical signaling pathways, such as Na+/K+-ATPase, apoptosis, and Wnt/β-catenin, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this potent bufadienolide.
References
- 1. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Telocinobufagin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telocinobufagin is a naturally occurring cardiotonic steroid, a bufadienolide found in the venom of certain toad species, notably of the Rhinella genus. It has garnered significant scientific interest due to its diverse biological activities, including potent cytotoxic effects against various cancer cell lines and its role as an inhibitor of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details its mechanism of action, particularly its influence on critical cellular signaling pathways, and provides methodologies for key experimental procedures.
Chemical Structure and Properties
This compound is a C-24 steroid characterized by a six-membered lactone ring attached at the C-17 position of the steroid nucleus.
Chemical Structure:
(A simplified 2D representation of the core steroid structure with hydroxyl groups.)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 472-26-4 | [1][2] |
| Molecular Formula | C₂₄H₃₄O₅ | [1][2] |
| Molecular Weight | 402.5 g/mol | [1][2] |
| Appearance | Powder / Crystalline solid | [1] |
| Melting Point | 208-214 °C | [3] |
| Solubility | Slightly soluble in heated chloroform and methanol. | [1] |
| Purity | Typically >98% (commercially available) | [4] |
Spectral Data:
While detailed ¹H and ¹³C NMR and IR spectral data are utilized for the structural elucidation and characterization of this compound, specific chemical shift values and full spectra are often found within specialized publications and databases. Access to these primary data sources is recommended for in-depth structural analysis.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, primarily stemming from its ability to inhibit the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²+ exchanger, leading to an influx of calcium and subsequent downstream signaling events.
Table 2: Summary of Biological Activities of this compound
| Activity | Description | IC₅₀ / Effective Concentration | Reference(s) |
| Na+/K+-ATPase Inhibition | Inhibits the activity of the sodium-potassium pump. | IC₅₀: 0.20 µM (pig kidney) | [5][6] |
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. | Varies by cell line (e.g., non-small-cell lung cancer) | [7][8] |
| Antimicrobial Activity | Shows activity against certain bacteria. | MICs reported for specific strains | [9] |
| Cardiotonic Effects | Increases the force of heart muscle contraction. | - | [9] |
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This compound inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation and nuclear translocation.[7][8] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
As an upstream regulator of STAT3, the JAK2 kinase is also affected. This compound can interfere with the JAK2-mediated phosphorylation of STAT3.
This compound has been shown to suppress the PI3K/Akt pathway, leading to a decrease in the expression of the transcription factor Snail. Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.
This compound can also modulate the LARP1-mTOR pathway, which is involved in cell growth and proliferation.
Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle. This compound can inhibit PLK1, leading to cell cycle arrest.
This compound has been shown to impair the Wnt/β-catenin pathway by acting upstream of β-catenin stabilization and by phosphorylating GSK-3β at an inhibitory serine residue.[5]
Experimental Protocols
Isolation of this compound from Rhinella schneideri Venom
-
Venom Collection: Venom is collected from the parotoid glands of Rhinella schneideri toads.
-
Extraction: The collected venom is typically extracted with a solvent such as methanol.
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques, such as column chromatography on neutral aluminum oxide, to separate the different components.[5]
-
Purification and Identification: Fractions are collected and analyzed (e.g., by HPLC) to isolate pure this compound. The structure is confirmed using spectroscopic methods (NMR, MS, IR).
Na+/K+-ATPase Inhibition Assay
-
Enzyme Preparation: A preparation of Na+/K+-ATPase is obtained, for example, from pig kidney microsomes.
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, MgCl₂, NaCl, and KCl.
-
Inhibition: Different concentrations of this compound (or a vehicle control) are added to the reaction mixture.
-
Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined.[5]
Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values can be calculated.[10]
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-STAT3, total STAT3, β-catenin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Conclusion
This compound is a potent bioactive molecule with a well-defined chemical structure and a growing body of evidence supporting its anticancer and other biological activities. Its ability to inhibit the Na+/K+-ATPase and modulate multiple critical signaling pathways makes it a promising candidate for further investigation in drug development. This guide provides a foundational understanding of its properties and the experimental approaches used to study its effects, serving as a valuable resource for researchers in the field.
References
- 1. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a PLK1 suppressor that inhibits tumor growth and metastasis by modulating CDC25c and CTCF in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses malignant metastasis of undifferentiated thyroid carcinoma via modulation of the LARP1-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides [mdpi.com]
- 9. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Telocinobufagin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide
Introduction
Telocinobufagin (TCB) is an endogenous bufadienolide, a class of cardiotonic steroids (CTS) that act as ligands for the Na+/K+-ATPase (NKA).[1][2] The Na+/K+-ATPase, an essential enzyme found in the plasma membrane of most eukaryotic cells, is primarily responsible for maintaining cellular ion homeostasis by actively transporting Na+ and K+ ions against their concentration gradients.[3][4] Beyond its canonical role as an ion pump, the Na+/K+-ATPase also functions as a critical signal transducer.[3][5] The binding of CTS, such as this compound, can modulate both the pumping activity and the signaling functions of the enzyme, leading to a cascade of intracellular events.[3][5] This guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the Na+/K+-ATPase, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound's interaction with Na+/K+-ATPase is multifaceted, involving both the inhibition of the enzyme's ion-pumping function and the activation of complex intracellular signaling cascades.
Inhibition of Na+/K+-ATPase Pumping Function
Like other cardiotonic steroids, this compound is a specific inhibitor of the Na+/K+-ATPase.[5] The primary mechanism of inhibition involves the binding of TCB to a specific site on the α-subunit of the enzyme.[3] This binding is most favorable when the enzyme is in its phosphorylated, outward-facing conformation (E2P state).[6][7] The binding of TCB stabilizes this conformation, thereby locking the enzyme in an inactive state and preventing the completion of the ion transport cycle. This inhibition of the pump's activity leads to an increase in intracellular sodium, which in turn can affect the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.
Activation of Intracellular Signaling Pathways
Beyond its inhibitory effect on ion transport, TCB binding to the Na+/K+-ATPase α-1 subunit initiates a series of protein-protein interactions that trigger intracellular signaling cascades, often independently of the pump's inhibition.[1][5]
A central signaling event is the activation of the non-receptor tyrosine kinase Src.[1][2][5] The binding of TCB to the Na+/K+-ATPase induces a conformational change in the enzyme, which leads to the activation of an associated pool of Src kinase.[1][5] This activation sets off a downstream cascade, which includes:
-
Transactivation of the Epidermal Growth Factor Receptor (EGFR): Activated Src can transactivate the EGFR.
-
Activation of the Ras/Raf/MEK/ERK1/2 Pathway: This leads to the phosphorylation and activation of the MAP kinases ERK1/2.[1]
-
Induction of Profibrotic Gene Expression: The NKA-Src signaling axis plays a crucial role in mediating the profibrotic effects of TCB.[1][2][8] This pathway leads to the increased expression of key fibrotic mediators, including:
Studies have demonstrated that these profibrotic effects are significantly attenuated in cells lacking Src kinase, confirming its critical role in this signaling pathway.[1][2]
Quantitative Data
The following tables summarize the quantitative effects of this compound on Na+/K+-ATPase activity and profibrotic gene expression.
Table 1: Inhibition of Na+/K+-ATPase Activity
| Preparation | Compound | IC50 (µM) | Reference |
| Pig Kidney Na+/K+-ATPase | This compound | 0.20 | [10] |
| Pig Kidney Na+/K+-ATPase | Ouabain | 0.14 | [10] |
| Pig Kidney Na+/K+-ATPase | Marinobufagin | 3.40 | [10] |
IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.
Table 2: Effect of this compound on Profibrotic Gene Expression
| Cell Type | Treatment | Gene | Fold Increase (mRNA) | Reference |
| HK2 Renal Proximal Tubular Cells | 10 nM TCB (24h) | Collagen 1 & 3 | ~2-fold | [1][8][9] |
| HK2 Renal Proximal Tubular Cells | 100 nM TCB (24h) | Collagen 1 & 3 | ~5-fold | [1][8][9] |
| SYF Fibroblasts (+ cSrc) | 100 nM TCB | Collagen 1 & 3 | ~1.5-fold | [1][2][9] |
| SYF Fibroblasts (+ cSrc) | 100 nM TCB | TGF-β | ~1.5-fold | [1][2][9] |
| SYF Fibroblasts (+ cSrc) | 100 nM TCB | CTGF | ~2-fold | [1][2][9] |
Experimental Protocols
This section details common methodologies used to investigate the mechanism of action of this compound on Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Inhibition Kinetics)
This assay measures the rate of ATP hydrolysis by Na+/K+-ATPase and its inhibition by compounds like TCB. The principle is to quantify the amount of inorganic phosphate (Pi) released from ATP.
Methodology:
-
Enzyme Preparation: A purified or partially purified preparation of Na+/K+-ATPase (e.g., from pig kidney microsomes) is used.
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Histidine or Tris-HCl, pH 7.4).
-
Incubation: Incubate the enzyme preparation with varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C. A control without the inhibitor is run in parallel.
-
Reaction Initiation & Termination: Start the reaction by adding ATP. Stop the reaction after a specific time (e.g., 15-30 minutes) by adding a stopping reagent, such as an ice-cold solution of ascorbic acid and ammonium molybdate in an acidic medium, which also serves as the colorimetric reagent for Pi detection.
-
Quantification: Measure the absorbance of the resulting phosphomolybdate complex at a specific wavelength (e.g., 610 nm or 820 nm).
-
Data Analysis: Calculate the specific activity of the enzyme (µmol Pi/mg protein/hour). The Na+/K+-ATPase specific activity is determined by subtracting the activity measured in the presence of a saturating concentration of a specific inhibitor like ouabain (ouabain-insensitive ATPase activity) from the total ATPase activity. Plot the percentage of inhibition against the logarithm of the TCB concentration to determine the IC50 value.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the activation of signaling proteins, such as ERK1/2, by assessing their phosphorylation state.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., LLC-PK1 pig kidney cells) to near confluence. Serum-starve the cells for several hours to reduce basal signaling activity.
-
Stimulation: Treat the cells with this compound at various concentrations (e.g., 1-1000 nM) for a short duration (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to normalize for loading differences.
References
- 1. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways [mdpi.com]
- 2. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Physiological Role of Endogenous Telocinobufagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous telocinobufagin, a member of the bufadienolide family of cardiotonic steroids, is an emerging bioactive molecule with diverse and potent physiological effects. Traditionally known for its interaction with the Na+/K+-ATPase, recent research has unveiled its intricate involvement in a variety of cellular signaling pathways, influencing processes ranging from renal fibrosis to cancer progression. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound's physiological roles, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling cascades are presented to facilitate further research and drug development efforts in this promising area.
Core Physiological Interactions and Effects
Endogenous this compound exerts its biological effects primarily through its interaction with the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients. This interaction, however, extends beyond simple inhibition of the pump's ion-translocating function, initiating a cascade of intracellular signaling events.
Inhibition of Na+/K+-ATPase Activity
This compound is a potent inhibitor of the Na+/K+-ATPase. This inhibition is a key aspect of its cardiotonic properties and influences cellular sodium and potassium homeostasis.
Table 1: Inhibitory Potency of this compound on Na+/K+-ATPase
| Preparation | IC50 (µM) | Reference |
| Pig Kidney Na+/K+-ATPase | 0.20 ± 0.02 | [1][2] |
Modulation of Cellular Processes
The functional consequences of this compound's interaction with Na+/K+-ATPase and subsequent signaling are multifaceted, impacting cell proliferation, apoptosis, and fibrosis.
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Concentration | Effect | Quantitative Data | Reference |
| LLC-PK1 (Pig Kidney) | 100 nM | Induces apoptosis | Increased Bax:Bcl-2 ratio, increased sub-G0 phase cells | [1][3] |
| HK2 (Human Kidney) | 10 nM | Promotes fibrosis | 2-fold increase in Collagen 1 & 3 mRNA | [4][5] |
| HK2 (Human Kidney) | 100 nM | Promotes fibrosis | 5-fold increase in Collagen 1 & 3 mRNA | [4][5] |
| SYF + cSrc (Fibroblasts) | 100 nM | Promotes fibrosis | 1.5-fold increase in Collagen 1 & 3 mRNA, 1.5-fold increase in TGFβ mRNA, 2-fold increase in CTGF mRNA | [4][6] |
| Non-Small-Cell Lung Cancer (NSCLC) cells | - | Suppresses proliferation and metastasis, induces apoptosis | - | [7][8] |
| Colorectal Cancer (CRC) cells | - | Decreases viability, induces apoptosis | Time- and dose-dependent decrease in viability | [9] |
| 4T1 (Breast Cancer) | - | Inhibits migration and invasion | Downregulation of vimentin and fibronectin, upregulation of E-cadherin | [10] |
Signaling Pathways Modulated by this compound
This compound's physiological effects are mediated by a complex network of intracellular signaling pathways. These pathways can be broadly categorized into those promoting fibrosis and those influencing cell survival and proliferation, often in a context-dependent manner.
Profibrotic Signaling in Renal Cells
In renal tissues, this compound has been shown to promote fibrosis through the activation of the Na+/K+-ATPase-Src kinase signaling axis. This pathway is particularly relevant in the context of chronic kidney disease, where this compound levels are often elevated.[4][5]
Caption: this compound-induced profibrotic signaling cascade in renal cells.
Apoptotic and Anti-Proliferative Signaling
In contrast to its fibrotic effects, this compound exhibits anti-proliferative and pro-apoptotic properties in certain cell types, particularly cancer cells. These effects are mediated through distinct signaling pathways.
In LLC-PK1 kidney cells, this compound induces apoptosis by phosphorylating and inhibiting Glycogen Synthase Kinase 3β (GSK-3β), which in turn impairs the Wnt/β-catenin signaling pathway.[1][3][11] This effect is independent of the classical Src-MEK-ERK pathway.[2][3]
Caption: this compound-induced apoptotic signaling via GSK-3β inhibition.
In non-small-cell lung cancer (NSCLC), this compound exerts its anti-tumor effects by inhibiting the STAT3 signaling pathway. It suppresses the phosphorylation of STAT3 at tyrosine 705, preventing its nuclear translocation and the expression of downstream target genes involved in cell survival and proliferation.[7][8][12]
Caption: Inhibition of the STAT3 signaling pathway by this compound in NSCLC.
In colorectal cancer cells, this compound induces apoptosis through the upregulation of p53 and Bax, leading to the cleavage of caspase 9 and PARP. It also inhibits the Inhibitor of Apoptosis (IAP) pathway.[9]
This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in breast cancer cells. It achieves this by downregulating the PI3K/Akt/ERK/Snail signaling pathway.[10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the physiological roles of this compound.
In Vitro Cell-Based Assays
Caption: General experimental workflow for in vitro studies of this compound.
-
Cell Culture: Specific cell lines (e.g., LLC-PK1, HK2, A549, 4T1) are cultured under standard conditions. For experiments, cells are often serum-starved before treatment.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (typically in the nanomolar to micromolar range) for different durations (from minutes for signaling studies to 24-72 hours for proliferation and fibrosis assays).
-
Cell Viability and Proliferation Assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Colony Formation Assay: Assesses the ability of single cells to grow into colonies.
-
5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay: Measures DNA synthesis as a marker of proliferation.[7]
-
-
Apoptosis Assays:
-
Flow Cytometry: Analysis of cell cycle distribution (e.g., sub-G0 peak for apoptotic cells) after staining with propidium iodide.[3]
-
Western Blotting: Detection of apoptotic markers such as cleaved PARP, cleaved caspase-9, and the ratio of Bax to Bcl-2.[3][7][9]
-
Hoechst 33342 Staining: Visualization of nuclear morphology to identify pyknotic nuclei characteristic of apoptosis.[1]
-
-
Migration and Invasion Assays:
-
Transwell Migration Assay: Cells are seeded in the upper chamber of a transwell insert and migrate towards a chemoattractant in the lower chamber.
-
Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored.[7]
-
-
Gene Expression Analysis (qPCR):
-
Protein Expression and Phosphorylation Analysis (Western Blotting):
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of signaling proteins (e.g., STAT3, GSK-3β, ERK1/2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
In Vivo Animal Studies
-
Animal Models:
-
Mouse Infusion Model: this compound (e.g., 0.1 µg/g/day for 4 weeks) is continuously infused into mice to study its chronic effects on organs like the kidney.[4][5][6]
-
Xenograft Tumor Model: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., 1-2 mg/kg every 2 days).[7][12]
-
-
Outcome Measures:
-
Renal Function: Measurement of proteinuria and serum cystatin C.[4][5]
-
Histology: Staining of tissue sections (e.g., trichrome stain for fibrosis) to assess morphological changes.[5]
-
Tumor Growth: Regular measurement of tumor volume.[12]
-
Immunohistochemistry/Western Blotting: Analysis of protein expression in tissue samples.
-
Na+/K+-ATPase Activity Assay
-
Preparation: A Na+/K+-ATPase-rich membrane fraction is prepared from tissues like pig kidney.
-
Assay: The enzyme preparation is incubated with increasing concentrations of this compound. The ATPase activity is measured by quantifying the release of inorganic phosphate from ATP.[3][13]
Quantification of Endogenous this compound
-
Methodology: Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the accurate quantification of endogenous this compound in biological fluids like plasma.[14] High-resolution mass spectrometry and nuclear magnetic resonance (NMR) can be used for identification and structural confirmation.[14]
-
Sample Preparation: Plasma samples are typically pre-treated using solid-phase extraction (e.g., Sep-Pak C18) to concentrate the analyte and remove interfering substances.[14]
-
Internal Standard: A suitable internal standard (e.g., proscillaridin A) is used for accurate quantification.[14]
Table 3: Plasma Concentrations of Endogenous this compound
| Condition | Concentration (ng/mL) | Reference |
| Healthy Volunteers | 1.80 ± 0.55 | [14] |
| Patients with Terminal Renal Failure | 6.86 ± 4.30 | [14] |
Conclusion and Future Directions
Endogenous this compound is a pleiotropic signaling molecule with significant physiological and pathophysiological roles. Its ability to modulate diverse signaling pathways, including those involved in fibrosis and cancer, highlights its potential as both a biomarker and a therapeutic target. For drug development professionals, the functional selectivity of this compound, where it can induce different cellular outcomes compared to other cardiotonic steroids, offers exciting possibilities for the design of novel therapeutics with improved specificity and reduced off-target effects.[2][3]
Future research should focus on further elucidating the upstream regulators of endogenous this compound synthesis and release, as well as expanding our understanding of its receptor interactions beyond the Na+/K+-ATPase. A deeper investigation into its role in other physiological systems and disease states is also warranted. The continued development of sensitive and specific analytical methods for its quantification will be crucial for advancing clinical studies and translating our basic science knowledge into tangible benefits for human health.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel endogenous digitalis, this compound, exhibits elevated plasma levels in patients with terminal renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Telocinobufagin: A Cardiotonic Steroid with Diverse Signaling Capabilities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Telocinobufagin (TCB), a bufadienolide cardiotonic steroid, is an endogenous compound that has garnered significant interest for its potent inhibition of the Na+/K+-ATPase and its ability to activate complex intracellular signaling cascades. This technical guide provides a comprehensive overview of TCB's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of this multifaceted molecule.
Introduction
Cardiotonic steroids (CTS) are a class of compounds historically known for their use in treating heart failure due to their positive inotropic effects on cardiac muscle.[1] These effects are primarily mediated through the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound, a member of the bufadienolide family of CTS, has been identified as an endogenous regulator in mammals and is implicated in various physiological and pathological processes, including renal fibrosis and cancer cell apoptosis.[2][3] Beyond its canonical role as a Na+/K+-ATPase inhibitor, TCB acts as a signaling molecule, triggering a cascade of downstream events that are independent of its effects on ion transport. This guide delves into the technical details of TCB's actions, providing a resource for researchers investigating its therapeutic potential.
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. TCB binds to the extracellular domain of the α-subunit, stabilizing the enzyme in an E2-P conformation and thereby inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium. In cardiac myocytes, this elevation in cytosolic calcium enhances contractility.
Quantitative Analysis of Na+/K+-ATPase Inhibition
The inhibitory potency of this compound on Na+/K+-ATPase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different CTS.
| Compound | Source of Na+/K+-ATPase | IC50 (µM) | Reference |
| This compound | Pig Kidney | 0.20 | [3][4][5] |
| Ouabain | Pig Kidney | 0.14 | [3][4][5] |
| Marinobufagin | Pig Kidney | 3.40 | [3][4][5] |
Table 1: Comparative IC50 values for the inhibition of pig kidney Na+/K+-ATPase by this compound and other cardiotonic steroids.
Cellular Signaling Pathways Modulated by this compound
This compound's interaction with the Na+/K+-ATPase initiates a complex network of intracellular signaling pathways, demonstrating its role as a signaling transducer. These pathways are often activated at sub-inhibitory concentrations of TCB, suggesting a mechanism distinct from its ion pump inhibition.
Src Kinase Activation and Downstream Signaling
A pivotal event in TCB-induced signaling is the activation of the non-receptor tyrosine kinase, Src.[2][6] Binding of TCB to the Na+/K+-ATPase induces a conformational change that leads to the activation of a Src kinase pool associated with the enzyme complex.[6] Activated Src, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR), which then initiates the Ras/Raf/MEK/ERK signaling cascade.[6]
ERK1/2 Phosphorylation
This compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] However, the functional consequence of this activation appears to be cell-type specific. In some cell lines, ERK1/2 activation is linked to cell proliferation, while in others, as observed with TCB in LLC-PK1 cells, it does not lead to a proliferative response and is instead associated with apoptosis.[3][4]
GSK-3β and Wnt/β-catenin Pathway
This compound has been demonstrated to phosphorylate Glycogen Synthase Kinase 3β (GSK-3β) at its inhibitory serine 9 residue.[3][4] This would be expected to stabilize β-catenin and activate the Wnt/β-catenin signaling pathway. However, studies have shown that TCB paradoxically impairs Wnt/β-catenin signaling, suggesting it acts at a point downstream of β-catenin stabilization.[4][7]
Induction of Apoptosis
In certain cell types, such as LLC-PK1 pig kidney epithelial cells, this compound induces apoptosis.[3][4] This is evidenced by an increased Bax:Bcl-2 expression ratio, an increase in the sub-G0 cell cycle phase, and the appearance of pyknotic nuclei.[3][4]
Pro-fibrotic Signaling in Renal Tissue
In the context of renal pathophysiology, this compound has been shown to promote fibrosis.[2][8] This pro-fibrotic effect is mediated through the Na+/K+-ATPase/Src kinase signaling pathway, leading to increased expression of collagen 1 and 3, Transforming Growth Factor-beta (TGF-β), and Connective Tissue Growth Factor (CTGF).[2][8]
Mandatory Visualizations
To visually represent the complex interactions and pathways discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways activated by this compound.
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Na+/K+-ATPase Inhibition Assay
This assay determines the concentration of TCB required to inhibit 50% of the Na+/K+-ATPase activity.
-
Enzyme Preparation: A microsomal fraction rich in Na+/K+-ATPase is prepared from a tissue source, such as pig kidney, through differential centrifugation.
-
Reaction Mixture: The enzyme preparation is pre-incubated with varying concentrations of this compound in a buffer containing MgCl2, KCl, and NaCl at a physiological pH and temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Initiation and Termination: The enzymatic reaction is initiated by the addition of ATP. After a specific incubation time (e.g., 20-30 minutes), the reaction is terminated by adding an acid, such as trichloroacetic acid, which denatures the enzyme and stops ATP hydrolysis.
-
Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The percentage of inhibition is calculated for each TCB concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.
-
Cell Culture and Treatment: Cells (e.g., LLC-PK1) are cultured to a suitable confluency and then serum-starved to reduce basal ERK1/2 phosphorylation. Subsequently, cells are treated with this compound at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize the data.
Dual-Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of a TCF/LEF responsive element (e.g., TOPFlash) and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Cell Treatment: After transfection, cells are treated with this compound, often in the presence or absence of a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.
-
Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and specific substrates for each enzyme.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The relative luciferase activity reflects the activation of the Wnt/β-catenin signaling pathway.
Conclusion
This compound is a potent cardiotonic steroid with a dual function as both a Na+/K+-ATPase inhibitor and a signaling molecule. Its ability to modulate a variety of intracellular signaling pathways, including those involved in cell survival, apoptosis, and fibrosis, highlights its potential as a therapeutic agent and a valuable tool for biological research. The data and protocols presented in this guide provide a solid foundation for further investigation into the complex biology of this compound and its potential applications in medicine. Further research is warranted to fully elucidate the context-dependent signaling outcomes of TCB and to explore its therapeutic window for various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Dual-luciferase reporter assay [bio-protocol.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual luciferase reporter assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on Preliminary Studies of Telocinobufagin Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies of Telocinobufagin (TCB), a cardiotonic steroid with potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound from various in vitro and in vivo studies.
Table 1: In Vivo Acute Toxicity Data
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Toxic Effects Observed | Reference |
| Mouse | Intravenous | 4340 µg/kg | Tremor, convulsions, antipsychotic effects | [1] |
| Mouse | Unreported | 102 µg/kg | Details not reported other than lethal dose | [1] |
| Cat | Intravenous | 100 µg/kg | Details not reported other than lethal dose | [1] |
| Cat | Unreported | 1102 µg/kg | Details not reported other than lethal dose | [1] |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.06 | [2] |
| HCT8 | Human Colon Cancer | 0.06 | [2] |
| SF295 | Human Glioblastoma | 0.03 | [2] |
| MDA-MB-435 | Human Melanoma | 0.11 | [2] |
| Human Peripheral Blood Lymphocytes | Normal Lymphocytes | 0.05 | [2] |
| NCI-H1299 | Human Non-Small-Cell Lung Cancer | 0.1066 | [3] |
| A549 | Human Non-Small-Cell Lung Cancer | 0.1244 | [3] |
| Calu-1 | Human Non-Small-Cell Lung Cancer | 0.6185 | [3] |
Table 3: Enzyme Inhibition Data
| Enzyme | Source | IC50 | Reference |
| Na+/K+-ATPase | Human Kidney | 44.2 nM | |
| Na+/K+-ATPase | Pig Kidney | 0.20 µM | [4][5] |
Table 4: Antimicrobial Activity
| Organism | Activity | MIC (µg/mL) | Reference |
| Escherichia coli | Antimicrobial | 64 | [2] |
| Staphylococcus aureus | Antimicrobial | 128 | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary toxicity studies of this compound.
In Vivo Toxicity Studies
-
Continuous Infusion in Mice: Wild-type and Na+/K+-ATPase α-1+/- mice were infused with this compound (0.1 µg/g/day) or a vehicle for 4 weeks. Parameters such as proteinuria and serum cystatin C were measured to assess renal function. Blood pressure was also monitored throughout the study.[6][7]
In Vitro Cytotoxicity Assays
-
MTT Assay: The viability of cancer cell lines (e.g., 4T1 breast cancer cells, non-small-cell lung cancer cells) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were typically seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48 hours). The absorbance was then measured to determine cell viability.[8][9]
Enzyme Inhibition Assays
-
Na+/K+-ATPase Inhibition Assay: The inhibitory effect of this compound on Na+/K+-ATPase activity was determined using membrane preparations from sources such as human or pig kidneys. The enzyme preparation was incubated with increasing concentrations of this compound for a set time (e.g., 1 hour), and the remaining enzyme activity was measured.[2][10][11]
Cell Migration and Invasion Assays
-
Transwell Migration Assay: The effect of this compound on cancer cell migration was evaluated using Transwell chambers. Cells were seeded in the upper chamber, and this compound was added to the lower chamber. After incubation, the number of cells that migrated to the lower surface of the membrane was quantified.[3][12]
-
Wound Healing Assay: A scratch was made in a confluent monolayer of cells. The cells were then treated with this compound, and the rate of wound closure was monitored over time to assess cell migration.[12]
Western Blotting
-
To investigate the molecular mechanisms of this compound's effects, protein expression levels of key signaling molecules were analyzed by Western blotting. Cells were treated with this compound, and cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., p53, Bax, caspase 9, PARP, p-Akt, p-mTOR, p-ERK, STAT3).[8][13]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is primarily attributed to its interaction with the Na+/K+-ATPase, which triggers a cascade of intracellular signaling events.
Na+/K+-ATPase-Mediated Pro-fibrotic Signaling
In renal cells, this compound binds to the Na+/K+-ATPase, leading to the activation of Src kinase. This initiates a signaling cascade that results in the upregulation of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF), ultimately promoting renal fibrosis.[6][7]
References
- 1. This compound | CAS#:472-26-4 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Telocinobufagin: A Technical Guide to its Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telocinobufagin is a C-24 steroid lactone belonging to the bufadienolide class of cardiotonic steroids.[1][2] Found primarily in the venom of various toad species, it has garnered significant scientific interest due to its diverse and potent biological activities.[3][4] These activities include cytotoxic effects against cancer cells, antimicrobial properties, and cardiotonic functions, largely attributed to its role as an inhibitor of the Na+/K+-ATPase enzyme.[3][5] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a review of synthetic strategies for bufadienolides, offering a comprehensive resource for professionals in pharmacology and drug development.
Natural Sources of this compound
This compound is a natural product isolated from the skin secretions or venom of several toad species, where it functions as a component of their chemical defense mechanism against predators.[6][7] Its presence has been confirmed in various species within the Bufonidae family.[8]
Table 1: Natural Occurrence of this compound
| Family | Species | Source of Isolation | References |
|---|---|---|---|
| Bufonidae | Bufo rubescens | Skin secretion | [1][3] |
| Bufonidae | Rhinella marina | Secretion | [7] |
| Bufonidae | Rhaebo guttatus | Secretion | [7] |
| Bufonidae | Bufo gargarizans | Toad venom (Ch'an Su) | [2][9] |
| Bufonidae | Bufo bufo | Organism | [2] |
| Bufonidae | Rhinella schneideri | Parotoid gland secretion | [3] |
| Bufonidae | Bufo paracnemis | Parotoid glands |[10] |
The biosynthesis of bufadienolides in these amphibians is understood to originate from cholesterol, proceeding through pathways analogous to those for bile acids.[4] It has been hypothesized that this compound may serve as a natural precursor to marinobufagin.[11]
Extraction and Isolation from Natural Sources
The extraction of this compound from toad venom is a multi-step process involving initial collection of the venom, crude extraction, and subsequent chromatographic purification.
Experimental Protocol: Extraction and Purification
1. Venom Collection:
-
Specimens of the toad (e.g., Bufo rubescens) are collected.[5]
-
The skin secretion containing the venom is obtained through methods such as manual compression of the parotoid glands or non-invasive electrical stimulation.[5]
2. Crude Extraction:
-
The collected venom is typically lyophilized (freeze-dried) to yield a crude powder.
-
This crude extract is then subjected to solvent extraction. A common method involves refluxing the crude material with a solvent like ethanol or methanol. For instance, a method for isolating related bufadienolides from ChanSu involves refluxing with an optimized solvent system.[12]
3. Chromatographic Purification:
-
The crude extract undergoes purification, most commonly using High-Performance Liquid Chromatography (HPLC).[5]
-
Method: Reversed-Phase HPLC (RP-HPLC) is highly effective.[5]
-
Column: A C18 stationary phase is typically used.[12]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is employed. For the separation of similar bufadienolides like bufalin and cinobufagin, an isocratic elution of methanol-water (e.g., 72:28) has been used.[12]
-
Detection: Effluents are monitored using a UV-Vis detector, typically at a wavelength of around 296-301 nm, which corresponds to the absorbance maximum of the α-pyrone ring in bufadienolides.[3][12]
-
Fraction Collection: Fractions corresponding to the retention time of this compound are collected.
-
4. Structure Elucidation and Purity Analysis:
-
The molecular structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[5]
-
The purity of the final product is quantified by analytical HPLC, with purities often exceeding 98%.[3][12]
Workflow Diagram: Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Chemical Synthesis of this compound
The total synthesis of complex bufadienolides like this compound is a significant challenge due to the densely functionalized steroid core and the sensitive α-pyrone moiety at the C17 position.[13] While a specific total synthesis for this compound is not detailed in the provided results, the synthesis of cinobufagin, a closely related bufadienolide, provides a representative and instructive methodology.[13] Advances in cross-coupling reactions have become a powerful tool for attaching the lactone subunit to the sterically hindered steroid core.[14][15]
Experimental Protocol: Key Steps in Bufadienolide Synthesis (Based on Cinobufagin)
The synthesis of cinobufagin was achieved in 12 steps with a 7.6% overall yield starting from dehydroepiandrosterone (DHEA).[13] This approach highlights key transformations applicable to the synthesis of other bufadienolides.
1. Steroid Core Modification:
-
The synthesis begins with a commercially available steroid starting material, such as DHEA.[13]
-
A series of reactions are performed to modify the steroid skeleton, introducing necessary functional groups (e.g., hydroxyls, epoxides) at specific positions to match the target molecule.
2. Formation of the β17-Pyrone Moiety (Key Challenge):
-
A critical sequence involves the expedient installation of the α-pyrone ring.
-
Photochemical [4+2] Cycloaddition: A key step utilizes a regioselective singlet oxygen [4+2] cycloaddition. This is followed by an in situ endoperoxide rearrangement to form a bis-epoxide intermediate.[13]
-
House-Meinwald Rearrangement: The resulting β,β-bis-epoxide intermediate is then subjected to a regioselective Lewis acid-catalyzed (e.g., Scandium(III) trifluoromethanesulfonate) House-Meinwald rearrangement to establish the correct stereochemistry at the C17 position, which is crucial for the pyrone ring attachment.[13]
3. Final Functionalization and Deprotection:
-
Subsequent steps involve further functional group manipulations and the removal of protecting groups to yield the final natural product.
Workflow Diagram: Generalized Bufadienolide Synthesis
Caption: Generalized workflow for the chemical synthesis of a bufadienolide.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological effects, primarily through its interaction with the Na+/K+-ATPase (NKA) pump. This interaction not only inhibits the pump's ion-translocating function but also activates complex intracellular signaling cascades.
Table 2: Quantitative Biological Activity of this compound
| Activity Type | Target / Cell Line | Measurement | Value | References |
|---|---|---|---|---|
| Na+/K+-ATPase Inhibition | Human Kidney | IC₅₀ | 44.2 nM | [3] |
| Na+/K+-ATPase Inhibition | Pig Kidney | IC₅₀ | 0.20 µM | [16][17] |
| Cytotoxicity | HL-60 (Leukemia) | IC₅₀ | 0.06 µM | [3] |
| Cytotoxicity | HCT8 (Colon Cancer) | IC₅₀ | 0.06 µM | [3] |
| Cytotoxicity | SF295 (Glioblastoma) | IC₅₀ | 0.03 µM | [3] |
| Cytotoxicity | MDA-MB-435 (Melanoma) | IC₅₀ | 0.11 µM | [3] |
| Antimicrobial | Escherichia coli | MIC | 64.0 µg/mL | [3][5][18] |
| Antimicrobial | Staphylococcus aureus | MIC | 128 µg/mL | [3][5][18] |
| Cardiotonic | Isolated Frog Ventricle | Contraction | +30.2% at 9.9 µg/mL |[3] |
Na+/K+-ATPase Signaling Pathway
Beyond its canonical role in ion transport, a sub-population of Na+/K+-ATPase acts as a signal transducer.[19] Binding of this compound to this NKA pool initiates a conformational change that activates associated Src kinase, a non-receptor tyrosine kinase.[19][20] This activation triggers multiple downstream pathways, including the ERK1/2 MAP kinase cascade, which can lead to various cellular responses.[9][16] In the context of renal cells, this NKA-Src signaling axis has been shown to promote fibrosis by increasing the expression of profibrotic molecules like Collagen 1, Collagen 3, TGF-β, and CTGF.[20]
Diagram: this compound-Induced Na+/K+-ATPase Signaling
Caption: this compound-induced profibrotic signaling via Na+/K+-ATPase.
Conclusion
This compound stands out as a bufadienolide with significant therapeutic potential, underscored by its potent bioactivities. This guide outlines its well-established natural origins in toad venoms and provides a framework for its extraction and purification for research purposes. While the total chemical synthesis remains a complex endeavor, modern synthetic strategies offer viable pathways for producing this compound and its analogs, paving the way for further structure-activity relationship studies and drug development. A thorough understanding of its mechanism of action, particularly its role in modulating the Na+/K+-ATPase signaling complex, is critical for harnessing its therapeutic benefits while mitigating potential toxicity.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C24H34O5 | CID 259991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Bufadienolides from amphibians: A promising source of anticancer prototypes for radical innovation, apoptosis triggering and Na+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the bufadienolides marinobufagin and this compound isolated as major components from skin secretion of the toad Bufo rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toad venom bufadienolides and bufotoxins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]
- 9. Potent nonopioid antinociceptive activity of this compound in models of acute pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 472-26-4 | this compound [phytopurify.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | CAS:472-26-4 | Biological Activity | ChemFaces [chemfaces.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Telocinobufagin In Vitro Assays
Introduction
Telocinobufagin is a bufadienolide, a type of cardiotonic steroid, that demonstrates significant potential as an anti-tumor agent. It exerts its effects through the inhibition of the Na+/K+-ATPase pump and modulation of various intracellular signaling pathways, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in a range of cancer cell lines. These application notes provide detailed protocols for key in vitro assays to study the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activity of this compound in various in vitro models.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | System/Cell Line | IC50 Value | Reference |
| Na+/K+-ATPase | Pig Kidney | 0.20 µM | [1][2][3][4] |
Table 2: Effective Concentrations of this compound for Anti-Cancer Effects
| Effect | Cell Line(s) | Concentration Range | Treatment Duration | Reference |
| Proliferation Suppression | NSCLC, Osteosarcoma, Thyroid, Breast, HNSCC | 0.01 - 100 µM | Up to 96 hours | [5] |
| Apoptosis Induction | NSCLC, Osteosarcoma, HNSCC | 0.125 - 5 µM | 24 - 48 hours | [5] |
| Apoptosis Induction | LLC-PK1 (Pig Kidney) | 100 nM | 48 - 72 hours | [1] |
| G2/M Phase Arrest | Cal-27, SCC-25 (HNSCC) | 1 - 5 µM | Not Specified | [5] |
| Inhibition of Signaling | Various Cancer Cells | 0.1 - 1 µM | 2 - 48 hours | [5] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol determines the inhibitory effect of this compound on Na+/K+-ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Malachite Green reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 20 µL of the Na+/K+-ATPase enzyme preparation to the wells of a 96-well plate.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
To initiate the reaction, add 20 µL of ATP solution (final concentration ~3 mM).
-
Incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
Read the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus log concentration.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).[5][7] Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]
Materials:
-
Cancer cell line
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.1 to 5 µM) for 24 or 48 hours.[5]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5-10 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[1]
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for in vitro evaluation of this compound.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic Cell Death | Proteintech Group [ptglab.com]
- 10. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Telocinobufagin in Animal Models of Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of telocinobufagin, a cardiotonic steroid, in preclinical cancer research. The protocols detailed below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-cancer efficacy of this compound in various animal models.
Overview of this compound's Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects in various cancer types by modulating key signaling pathways involved in cell proliferation, migration, and survival. In preclinical studies, it has shown efficacy in breast, non-small-cell lung, and colorectal cancer models. Its mechanisms of action primarily involve the inhibition of the PI3K/Akt/ERK/Snail and STAT3 signaling pathways.
In Vivo Animal Models
Xenograft models are crucial for evaluating the in vivo efficacy of this compound. The following protocols are for establishing and utilizing breast, non-small-cell lung, and colorectal cancer xenografts in immunodeficient mice.
Breast Cancer Xenograft Model (4T1)
The 4T1 murine breast cancer cell line is a well-established model for studying metastatic breast cancer.
Table 1: Quantitative Data for this compound in 4T1 Breast Cancer Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Reference |
| Dosage | Vehicle (e.g., Saline) | Data not available in searched articles | N/A |
| Treatment Duration | Data not available in searched articles | Data not available in searched articles | N/A |
| Tumor Volume (mm³) | Data not available in searched articles | Data not available in searched articles | N/A |
| Tumor Weight (g) | Data not available in searched articles | Data not available in searched articles | N/A |
| Metastasis | Data not available in searched articles | Data not available in searched articles | N/A |
Note: Specific quantitative data for in vivo studies of this compound in 4T1 xenografts, including dosage, treatment duration, tumor volume, and weight, were not available in the searched articles. Researchers should perform dose-response studies to determine the optimal concentration.
Experimental Protocol: 4T1 Xenograft Model
-
Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Use female BALB/c nude mice (6-8 weeks old).
-
Tumor Cell Inoculation:
-
Harvest 4T1 cells and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
-
Inject 1 x 10^6 cells in a volume of 100 µL subcutaneously into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.
-
Administer this compound at a predetermined dose and schedule (requires optimization). The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
-
Endpoint:
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors and weigh them.
-
Collect organs (e.g., lungs, liver) to assess metastasis.
-
Experimental Workflow for 4T1 Xenograft Model
Caption: Workflow for the 4T1 breast cancer xenograft model.
Non-Small-Cell Lung Cancer Xenograft Model (A549)
The A549 cell line is a human lung adenocarcinoma cell line commonly used for in vivo lung cancer studies.
Table 2: Quantitative Data for this compound in A549 Non-Small-Cell Lung Cancer Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Reference |
| Dosage | Vehicle (e.g., Saline) | Data not available in searched articles | N/A |
| Treatment Duration | Data not available in searched articles | Data not available in searched articles | N/A |
| Tumor Volume (mm³) | Data not available in searched articles | Data not available in searched articles | N/A |
| Tumor Weight (g) | Data not available in searched articles | Data not available in searched articles | N/A |
Note: Specific quantitative data for in vivo studies of this compound in A549 xenografts were not available in the searched articles. Dose-finding studies are recommended.
Experimental Protocol: A549 Xenograft Model
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Use male or female athymic nude mice (6-8 weeks old).
-
Tumor Cell Inoculation:
-
Harvest A549 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring: Monitor tumor growth as described for the 4T1 model.
-
Treatment: Once tumors reach a volume of approximately 100-150 mm³, randomize mice and begin treatment with this compound.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint. Excise and weigh tumors for analysis.
Colorectal Cancer Xenograft Model (HCT-116)
The HCT-116 cell line is a human colorectal carcinoma cell line used to model colorectal cancer in vivo.
Table 3: Quantitative Data for this compound in HCT-116 Colorectal Cancer Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Reference |
| Dosage | Vehicle (e.g., Saline) | Data not available in searched articles | N/A |
| Treatment Duration | Data not available in searched articles | Data not available in searched articles | N/A |
| Tumor Volume (mm³) | Data not available in searched articles | Data not available in searched articles | N/A |
| Tumor Weight (g) | Data not available in searched articles | Data not available in searched articles | N/A |
Note: Specific quantitative data for in vivo studies of this compound in HCT-116 xenografts were not available in the searched articles. Optimization of the treatment regimen is required.
Experimental Protocol: HCT-116 Xenograft Model
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Use male or female athymic nude mice (6-8 weeks old).
-
Tumor Cell Inoculation:
-
Harvest HCT-116 cells and resuspend in sterile PBS.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring: Monitor tumor growth as described for the 4T1 model.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice and initiate treatment with this compound.
In Vitro Assays
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Experimental Protocol: Western Blot
-
Cell Lysis:
-
Treat cancer cells (e.g., 4T1, A549, HCT-116) with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions should be optimized based on the manufacturer's instructions.
-
PI3K/Akt/ERK/Snail Pathway: anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Snail, anti-E-cadherin, anti-Vimentin.
-
STAT3 Pathway: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Mcl-1.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Western Blot Workflow
Caption: General workflow for Western blot analysis.
Transwell Migration Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation:
-
Culture cancer cells (e.g., 4T1) to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add 200 µL of the cell suspension to the upper chamber, with or without different concentrations of this compound (e.g., 0.05 and 0.5 µg/ml for 4T1 cells).[1]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (e.g., 24 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Signaling Pathways
PI3K/Akt/ERK/Snail Signaling Pathway in Breast Cancer
This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), migration, and invasion of breast cancer cells by downregulating the PI3K/Akt/ERK/Snail signaling pathway.[1]
References
Application Notes and Protocols for Telocinobufagin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telocinobufagin is a bufadienolide, a type of cardiotonic steroid, that has garnered significant interest in cancer research. It is known to be a potent inhibitor of the Na+/K+-ATPase, which leads to disruptions in cellular ion homeostasis.[1][2] Beyond this primary mechanism, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell models.[3][4][5] Its anti-cancer effects are mediated through the modulation of multiple signaling pathways, including STAT3, PI3K/Akt/ERK, and Wnt/β-catenin.[3][5]
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its preparation, effective concentrations, and detailed protocols for assessing its biological effects.
Data Presentation: Efficacy of this compound
The cytotoxic and inhibitory effects of this compound vary across different cell lines and experimental conditions. The following table summarizes key quantitative data from published studies. Researchers should note that these values are a guide, and optimal concentrations should be determined empirically for each specific cell line and assay.
| Cell Line/Target | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| Pig Kidney Na+/K+-ATPase | Enzyme Inhibition Assay | IC50: 0.20 µM | 1 hour | [1][2] |
| LLC-PK1 (Pig Kidney) | Cell Growth Inhibition | Significant inhibition at 100 nM | 48 hours | [2] |
| 4T1 (Breast Cancer) | Cell Migration & Invasion | Inhibition at 0.05 - 0.5 µg/mL | 24 - 48 hours | [5] |
| Colorectal Cancer Cells | Cell Viability (MTT Assay) | Dose-dependent decrease | Time-dependent | [4] |
| Non-Small-Cell Lung Cancer | Apoptosis Induction | Not specified | Not specified | [3] |
Experimental Protocols
Preparation and Handling of this compound
a. Reconstitution: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of this compound, for example, at a concentration of 10 mM in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
b. Working Solution Preparation: Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 1.25, and 1.5 µg/ml) and a vehicle control.[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation of specific proteins in response to this compound treatment.
-
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, Snail, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory actions of this compound on the PI3K/Akt/ERK and STAT3 pathways.
Caption: this compound inhibits the PI3K/Akt/ERK pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for this compound cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Telocinobufagin Dosage for In Vivo Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of telocinobufagin (TCB) dosage and administration for in vivo studies in mice, based on findings from recent scientific literature. This document includes a summary of effective dosages across various experimental models, detailed experimental protocols, and diagrams of relevant signaling pathways.
Data Presentation: Summary of this compound Dosages
The following table summarizes the reported dosages of this compound used in different in vivo mouse models. This allows for easy comparison of administration routes, dosage ranges, and observed effects.
| Experimental Model | Mouse Strain | Route of Administration | Dosage Range | Observed Effects |
| Acute Pain Models | Swiss mice | Intraperitoneal (i.p.) | 0.125 - 1 mg/kg | Significant dose-dependent antinociceptive effects in acetic acid-induced writhing, formalin, tail-flick, and hot-plate tests.[1] |
| Oral (p.o.) | 1.125 - 10 mg/kg | Significant dose-dependent antinociceptive effects in acetic acid-induced writhing, formalin, tail-flick, and hot-plate tests.[1] | ||
| Non-Small-Cell Lung Cancer | Nude mice | Intraperitoneal (i.p.) | Not specified in abstract, but reduced A549 xenograft tumor burden. | Reduced tumor growth and levels of P-STAT3Y705, MCL1, and BCL2.[2] |
| Renal Fibrosis | Wild-type (WT) and NKA α-1+/- mice | Continuous Infusion | 0.1 µg/g/day for 4 weeks | Increased proteinuria and cystatin C in WT mice, which was attenuated in NKA α-1+/- mice. |
| Breast Cancer | BALB/c nude mice | Intraperitoneal (i.p.) | 10 or 20 µ g/mouse (three times a week for two weeks) | Inhibited tumor volume, tumor weight, and lung metastasis in a 4T1 breast tumor model. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple sources to ensure clarity and reproducibility.
Acute Pain Models
These models are used to evaluate the analgesic properties of this compound.
This test assesses visceral pain.
-
Animals: Male Swiss mice (20-30 g).
-
Procedure:
-
Administer this compound via the desired route (i.p. or p.o.).
-
After a predetermined absorption time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[3][4][5][6]
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.[3][4][5][6]
-
-
Endpoint: A reduction in the number of writhes compared to a vehicle control group indicates an analgesic effect.
This model evaluates both neurogenic and inflammatory pain.
-
Animals: Male Swiss mice (20-30 g).
-
Procedure:
-
Administer this compound via the desired route.
-
After the absorption period, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[7][8]
-
Observe the animal in an observation chamber.
-
Record the total time spent licking the injected paw during two phases:
-
-
Endpoint: A reduction in licking time in either phase suggests analgesic activity.
This test measures the response to thermal pain.
-
Animals: Male Swiss mice (20-30 g).
-
Procedure:
-
Administer this compound.
-
At the time of peak effect, gently restrain the mouse with its tail exposed.[11][12][13][14]
-
Focus a beam of high-intensity light on the distal portion of the tail.[15]
-
Measure the latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.[14][15]
-
-
Endpoint: An increase in the tail-flick latency indicates a central analgesic effect.
This is another method to assess the response to thermal pain.
-
Animals: Male Swiss mice (20-30 g).
-
Procedure:
-
Endpoint: An increased latency to respond suggests an analgesic effect.
Cancer Xenograft Models
These models are used to evaluate the anti-tumor efficacy of this compound.
-
Animals: Athymic nude mice.
-
Procedure:
-
Culture A549 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the A549 cell suspension (e.g., 1 x 10^6 cells in 100-120 µL) into the flank of each mouse.[21][22]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[21]
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally according to the desired schedule.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint: Inhibition of tumor growth, as measured by tumor volume and weight at the end of the study. Immunohistochemical analysis of tumor tissue can be performed to assess molecular markers.[23][24]
-
Procedure:
-
Culture 4T1 cells.
-
Inject 4T1 cells (e.g., 1 x 10^6 cells in 0.1 mL) into the mammary fat pad.[25][28]
-
When tumors reach a specific volume (e.g., 100 mm³), begin treatment.[25]
-
Administer this compound intraperitoneally (e.g., 10 or 20 µ g/mouse ) three times a week for two consecutive weeks.
-
Monitor tumor growth and body weight.
-
-
Endpoint: Reduction in primary tumor size and weight, and a decrease in the number and size of metastatic nodules in organs like the lungs.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
STAT3 Signaling Pathway
This compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and metastasis.[2]
Caption: this compound inhibits STAT3 phosphorylation, blocking its downstream effects.
Na+/K+-ATPase Signaling Pathway
As a cardiotonic steroid, this compound binds to the Na+/K+-ATPase, which acts as a signal transducer. This can lead to the activation of downstream pathways like Src kinase, which are implicated in renal fibrosis.
Caption: this compound activates Na+/K+-ATPase signaling, leading to renal fibrosis.
Akt/ERK/Snail Signaling Pathway
In breast cancer, this compound has been found to inhibit the epithelial-mesenchymal transition (EMT) by targeting the Akt/ERK/Snail signaling pathway.
Caption: this compound inhibits the Akt/ERK/Snail pathway to suppress EMT and metastasis.
References
- 1. Potent nonopioid antinociceptive activity of this compound in models of acute pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 6. saspublishers.com [saspublishers.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 10. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tail-flick test [protocols.io]
- 12. protocols.io [protocols.io]
- 13. diacomp.org [diacomp.org]
- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 18. Hot plate test [panlab.com]
- 19. The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontierspartnerships.org [frontierspartnerships.org]
- 25. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]
- 26. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intraductal Adaptation of the 4T1 Mouse Model of Breast Cancer Reveals Effects of the Epithelial Microenvironment on Tumor Progression and Metastasis | Anticancer Research [ar.iiarjournals.org]
- 28. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the Quantification of Telocinobufagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telocinobufagin is a bufadienolide, a type of cardiotonic steroid, that has garnered significant interest in the scientific community for its diverse biological activities. These include its role in signaling pathways, potential as an anti-tumor agent, and its implications in renal and cardiovascular physiology.[1] Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug development, and understanding its physiological and pathological roles.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines key signaling pathways influenced by this compound.
Analytical Methods for this compound Quantification
The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates requires sensitive and selective analytical methods. HPLC-UV and LC-MS/MS are two of the most powerful techniques employed for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices. The method involves chromatographic separation followed by mass spectrometric detection, which allows for the identification and quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of compounds that possess a UV chromophore, such as the α-pyrone ring in this compound. While generally less sensitive than LC-MS/MS, a well-developed HPLC-UV method can provide reliable quantification for many applications.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, reagents, and matrix. Method validation is essential to determine the precise performance parameters in your laboratory.
Table 1: Representative Performance Characteristics of the LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Table 2: Representative Performance Characteristics of the HPLC-UV Method
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard working solution (Proscillaridin A, 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: C8 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 403.2 > Product ion (To be determined by infusion and fragmentation analysis).
-
Proscillaridin A (IS): Precursor ion > Product ion (To be determined by infusion and fragmentation analysis).
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is a representative method and may require optimization.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Shimadzu Prominence series or equivalent with UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.3% acetic acid in water (gradient or isocratic, to be optimized). A representative starting condition is a 60:40 (v/v) mixture.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Room temperature.
-
Detection Wavelength: 296 nm.
-
Injection Volume: 20 µL.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
This compound exerts its biological effects through the modulation of several key signaling pathways.
-
Na+/K+-ATPase Signaling: this compound binds to the Na+/K+-ATPase, which acts as a signal transducer. This interaction activates Src kinase, a non-receptor tyrosine kinase. Activated Src can then initiate a downstream cascade, including the Ras/Raf/MEK/ERK1/2 pathway, which is involved in cell proliferation and differentiation.[2][3]
-
STAT3 Signaling: this compound has been shown to inhibit the STAT3 signaling pathway. It prevents the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene transcription.[4] This inhibition can lead to anti-proliferative and pro-apoptotic effects in cancer cells.
-
Wnt/β-catenin Signaling: this compound can impair the Wnt/β-catenin signaling pathway. It acts upstream of the stabilization of β-catenin, a key effector of the pathway.[1] By disrupting this pathway, this compound can influence processes such as cell fate determination and tumorigenesis.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the quantification of this compound using SPE-LC-MS/MS and Protein Precipitation-HPLC-UV.
Caption: Workflow for SPE-LC-MS/MS quantification of this compound.
Caption: Workflow for Protein Precipitation-HPLC-UV quantification.
References
Application Notes and Protocols: Telocinobufagin in Renal Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telocinobufagin (TCB) is a cardiotonic steroid that has been identified as a ligand for the Na⁺/K⁺-ATPase (NKA). Recent studies have implicated TCB in the pathogenesis of renal fibrosis.[1][2][3] Elevated levels of TCB have been observed in patients with chronic kidney disease (CKD), suggesting its potential role as a contributor to disease progression.[1][2][3] Mechanistically, TCB exerts its pro-fibrotic effects through the activation of a specific signaling cascade initiated by its binding to the NKA α-1 subunit, leading to the stimulation of Src kinase.[1][2][3][4][5] This pathway ultimately results in the upregulation of key fibrotic mediators, including Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF), and increased deposition of extracellular matrix proteins like collagen.[1][2][3][5]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on markers of renal fibrosis.
Table 1: In Vitro Dose-Response of this compound on Collagen mRNA Expression in HK2 Cells [1][2][3][6][7]
| This compound (TCB) Concentration | Treatment Duration | Target Gene | Fold Increase in mRNA Expression (vs. Control) |
| 10 nM | 24 hours | Collagen 1 | 2-fold |
| 100 nM | 24 hours | Collagen 1 | 5-fold |
| 10 nM | 24 hours | Collagen 3 | 2-fold |
| 100 nM | 24 hours | Collagen 3 | 5-fold |
Table 2: Effect of this compound on Pro-fibrotic Mediators in cSrc-reconstituted SYF Fibroblasts [1][2][3][5]
| This compound (TCB) Concentration | Treatment Duration | Target Gene/Protein | Fold Increase in mRNA Expression (vs. Control) |
| 100 nM | Not Specified | Collagen 1 | 1.5-fold |
| 100 nM | Not Specified | Collagen 3 | 1.5-fold |
| 100 nM | Not Specified | TGF-β | 1.5-fold |
| 100 nM | Not Specified | CTGF | 2-fold |
Table 3: In Vivo Effects of Continuous this compound Infusion in Mice [1][2][3][6][7]
| Treatment | Duration | Animal Model | Key Observations |
| This compound (0.1 µg/g/day) | 4 weeks | Wild-type mice | Increased proteinuria and cystatin C |
| This compound (0.1 µg/g/day) | 4 weeks | NKA α-1+/- mice | Attenuated proteinuria and cystatin C increase |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Renal Fibrosis
The primary signaling pathway initiated by this compound in renal cells involves the Na⁺/K⁺-ATPase and Src kinase. TCB binding to the NKA α-1 subunit leads to the activation of Src, which in turn stimulates downstream pro-fibrotic signaling involving TGF-β and CTGF, culminating in increased collagen production.
Caption: this compound-induced renal fibrosis signaling cascade.
Experimental Workflow for In Vivo Studies
This workflow outlines the key steps for investigating the in vivo effects of this compound on renal fibrosis in a murine model.
Caption: Workflow for in vivo this compound studies in mice.
Experimental Protocols
Protocol 1: In Vivo this compound Administration via Osmotic Pumps
This protocol describes the continuous subcutaneous infusion of this compound in mice using osmotic pumps.
Materials:
-
This compound (TCB)
-
Vehicle (e.g., sterile saline or as specified by TCB supplier)
-
Osmotic minipumps (e.g., ALZET®)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Wound clips or sutures
-
Analgesics
Procedure:
-
Pump Preparation:
-
Calculate the required concentration of TCB to achieve a dose of 0.1 µg/g/day based on the pump's flow rate and the average weight of the mice.
-
Dissolve TCB in the appropriate vehicle.
-
Fill the osmotic minipumps with the TCB solution or vehicle according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the duration specified by the manufacturer.
-
-
Animal Preparation:
-
Anesthetize the mouse using a reliable method such as isoflurane inhalation.
-
Shave the fur on the back, between the scapulae.
-
Disinfect the surgical area with an appropriate antiseptic.
-
-
Pump Implantation:
-
Make a small incision in the skin at the base of the neck.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection towards the caudal direction.
-
Insert the primed osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal for recovery from anesthesia and signs of pain or distress.
-
House the animals for the duration of the study (e.g., 4 weeks).
-
-
Sample Collection:
-
At the end of the infusion period, collect urine for proteinuria analysis.
-
Euthanize the animals and collect kidney tissues for further analysis (e.g., histology, RNA extraction).
-
Protocol 2: In Vitro this compound Treatment of HK2 Cells
This protocol details the treatment of human kidney proximal tubular epithelial cells (HK2) with this compound to assess its effect on pro-fibrotic gene expression.
Materials:
-
HK2 cells (ATCC® CRL-2190™)
-
DMEM/F12 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (TCB)
-
Vehicle for TCB (e.g., DMSO)
-
6-well cell culture plates
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Culture:
-
Culture HK2 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 70-80% confluency.
-
-
Cell Seeding:
-
Seed HK2 cells in 6-well plates at a density that will allow them to reach approximately 70% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare stock solutions of TCB in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the TCB stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM and 100 nM). Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing TCB or the vehicle control.
-
Incubate the cells for 24 hours.
-
-
RNA Extraction:
-
After the 24-hour incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells using TRIzol reagent (or follow the protocol of your chosen RNA extraction kit).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
This protocol outlines the steps for quantifying the mRNA expression of collagen 1 and collagen 3 in kidney tissue or cultured cells.
Materials:
-
Extracted total RNA
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Collagen 1 (COL1A1), Collagen 3 (COL3A1), and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Set up reactions for each target gene and the housekeeping gene for all samples, including no-template controls.
-
-
qPCR Amplification:
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (initial denaturation, followed by cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the TCB-treated samples to the vehicle-treated controls.
-
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. 2.4. Osmotic mini-pump implantation [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. alzet.com [alzet.com]
- 5. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 7. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Application Notes and Protocols: Investigating STAT3 Signaling Inhibition with Telocinobufagin
Audience: Researchers, scientists, and drug development professionals.
Introduction Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Aberrant STAT3 activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] Telocinobufagin, a cardiotonic steroid derived from toad venom, has emerged as a promising natural compound with antitumor effects.[4][5] Recent studies have demonstrated that this compound exerts its anticancer activity, at least in part, by directly inhibiting the STAT3 signaling pathway.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the inhibition of STAT3 signaling in a research setting, particularly in the context of cancer biology.
Mechanism of Action
This compound targets the STAT3 signaling cascade primarily by inhibiting the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue.[4][5] This phosphorylation event, typically triggered by upstream kinases like Janus kinases (JAKs) or Src family kinases following cytokine stimulation (e.g., by Interleukin-6, IL-6), is essential for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of target genes.[1][6]
By preventing Y705 phosphorylation, this compound effectively blocks these downstream events.[4][5] This leads to the downregulation of key STAT3 target genes responsible for cell proliferation (e.g., c-Myc), survival (e.g., Bcl-2, Mcl-1), and metastasis.[1][4] Studies in non-small-cell lung cancer (NSCLC) have confirmed that this compound not only suppresses STAT3 phosphorylation but also impairs the IL-6-induced nuclear translocation of STAT3, leading to reduced tumor growth and induction of apoptosis.[4][5]
Data Presentation: Efficacy of Bufadienolides on Cancer Cells
While specific IC50 values for this compound's direct inhibition of STAT3 are still under investigation, data from related compounds and its effects on cell viability provide valuable context. The following table summarizes the anti-proliferative effects of Cinobufagin, a structurally similar bufadienolide, on various colorectal cancer (CRC) cell lines.
Table 1: Anti-proliferative Activity of Cinobufagin in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Assay Type | Reference |
| HCT116 | 0.7821 | MTT Assay | [2] |
| RKO | 0.3642 | MTT Assay | [2] |
| SW480 | 0.1822 | MTT Assay | [2] |
Note: this compound has been shown to be effective in NSCLC models and inhibits Na+/K+-ATPase with an IC50 of approximately 200 nM.[7][8][9] In vitro experiments often use this compound at concentrations around 100 nM to study its effects on signaling pathways.[7][10][11]
Visualizations
Signaling Pathway
Caption: this compound inhibits STAT3 signaling by blocking Y705 phosphorylation.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on STAT3 signaling.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the inhibitory effect of this compound on STAT3 signaling.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO diluted to the highest concentration used for the drug) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value using software like GraphPad Prism.[2]
Protocol 2: Western Blot for STAT3 Phosphorylation
Principle: Western blotting allows for the detection of specific proteins in a sample. This protocol aims to quantify the levels of phosphorylated STAT3 (p-STAT3 Y705) and total STAT3 to determine the inhibitory effect of this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-STAT3 signal to total STAT3 and the loading control (GAPDH).[2]
Protocol 3: Immunofluorescence for STAT3 Nuclear Translocation
Principle: This technique visualizes the subcellular localization of STAT3. In response to stimuli like IL-6, STAT3 translocates to the nucleus. This compound is expected to prevent this translocation.[4][5][12]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
IL-6 (or other STAT3 activator)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-STAT3
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Once attached, serum-starve the cells for 4-6 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with IL-6 (e.g., 50 ng/mL) for 30 minutes.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-STAT3 antibody overnight at 4°C. Wash three times with PBS, then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope, capturing the STAT3 and DAPI signals in separate channels.
-
Analysis: Overlay the images to observe the localization of STAT3 (cytoplasmic vs. nuclear) in response to different treatments.
Protocol 4: In Vivo Xenograft Tumor Model
Principle: To validate the in vitro findings, a xenograft model is used to assess the antitumor efficacy of this compound in a living organism.[4][5]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cells (e.g., A549)
-
This compound solution for injection
-
Vehicle control (e.g., saline, DMSO/PEG solution)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.
-
Monitoring: Monitor tumor size with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2. Also, monitor animal body weight and general health.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as Western blotting for p-STAT3, Bcl-2, and cleaved PARP, or immunohistochemistry to confirm target inhibition in the tumor tissue.[4][5]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-cinobufagin suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-EPMC6163863 - this compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides. - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways [mdpi.com]
- 12. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Telocinobufagin: A Potential STAT3 Inhibitor for Non-Small Cell Lung Cancer Therapeutic Development
Application Notes and Protocols for Researchers
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1][2] Telocinobufagin, a bufadienolide extracted from the traditional Chinese medicine ChanSu, has emerged as a promising candidate for NSCLC treatment.[1][2] Preclinical studies have demonstrated its potent anti-tumor activities, including the suppression of proliferation, metastasis, and induction of apoptosis in human NSCLC cells.[1][2] The primary mechanism of action of this compound is attributed to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of tumorigenesis.[1][2]
These application notes provide a comprehensive overview of this compound's effects on NSCLC and detailed protocols for key experiments to evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
This compound exerts its anti-tumor effects in NSCLC primarily through the inhibition of the STAT3 signaling pathway.[1][2] It significantly inhibits the phosphorylation of STAT3 at tyrosine 705 (Y705), a critical step for its activation.[1] This inhibition disrupts the downstream signaling cascade, affecting the expression of various STAT3 target genes involved in cell survival and proliferation.
Key downstream effects of this compound-mediated STAT3 inhibition in NSCLC include the downregulation of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1), and the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1] Furthermore, this compound has been shown to impair the nuclear translocation of STAT3 induced by interleukin-6 (IL-6), a known activator of the STAT3 pathway.[1]
Data Presentation
In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | Assay | Parameter | Result | Reference |
| A549 | MTT Assay | IC50 | Data not available | |
| H1299 | MTT Assay | IC50 | Data not available | |
| H460 | MTT Assay | IC50 | Data not available | |
| A549 | Apoptosis Assay (Flow Cytometry) | Percentage of Apoptotic Cells | Dose-dependent increase | [1] |
| PC-9 | Apoptosis Assay (Flow Cytometry) | Percentage of Apoptotic Cells | Dose-dependent increase | [3][4] |
| A549 | Transwell Migration Assay | Number of Migrated Cells | Dose-dependent decrease | [1] |
| PC-9 | Wound Healing Assay | Wound Closure Rate | Significantly reduced | [3][4] |
In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| This compound | Not specified | Significant reduction in tumor burden | Reduced levels of P-STAT3, MCL1, BCL2, and cleaved PARP1 | [1] |
| Vehicle Control | - | - | - | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Migration Assessment using Transwell Assay
Objective: To evaluate the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal violet solution
-
Cotton swabs
Procedure:
-
Pre-coat the Transwell inserts with Matrigel for invasion studies (optional for migration).
-
Seed 5 x 10⁴ cells in serum-free medium containing different concentrations of this compound into the upper chamber of the Transwell insert.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 4: Western Blot Analysis of STAT3 Signaling Pathway
Objective: To determine the effect of this compound on the expression and phosphorylation of STAT3 and its downstream targets.
Materials:
-
NSCLC cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat NSCLC cells with this compound for the desired time and concentrations.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Protocol 5: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an NSCLC mouse model.
Materials:
-
A549 cells
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, leading to reduced cell proliferation, survival, and metastasis, and induction of apoptosis.
Caption: In vitro experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: In vivo experimental workflow for assessing the anti-tumor efficacy of this compound.
References
- 1. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]
Application Notes and Protocols for Telocinobufagin Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telocinobufagin is a bufadienolide, a class of cardiotonic steroids, that has demonstrated significant potential as an anti-tumor agent. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to disruptions in ion homeostasis and the activation of various downstream signaling pathways. These pathways, including the PI3K/Akt/mTOR, STAT3, and Src signaling cascades, are crucial regulators of cell proliferation, survival, and apoptosis. Consequently, this compound has been shown to suppress proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[1]
These application notes provide detailed protocols for a panel of functional assays to characterize the biological activities of this compound. The included methodologies are designed to enable researchers to robustly assess its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution. This data serves as a reference for expected outcomes when performing the described functional assays.
Table 1: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LLC-PK1 | Porcine Kidney Epithelial | 0.20 | [2] |
| Additional cancer cell lines can be populated here as data becomes available. |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (nM) | Treatment Duration | % Apoptotic Cells (Annexin V Positive) | Citation |
| Colorectal Cancer Cells | Varies (Dose-dependent) | Not Specified | Increased apoptosis observed | [3] |
| Specific quantitative data can be populated here as it becomes available. |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (nM) | Treatment Duration (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G0 | Citation |
| LLC-PK1 | 100 | 48 | Decreased | No Significant Change | No Significant Change | Increased | [2] |
| Cal-27, SCC-25 | 1000-5000 | Not Specified | Not Specified | Not Specified | G2/M Phase Arrest | Not Specified | [1] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
ATP solution
-
This compound stock solution
-
Ouabain (positive control)
-
Reagent to stop the reaction and measure inorganic phosphate (e.g., a solution containing ascorbic acid and ammonium molybdate)
-
Microplate reader
Protocol:
-
Prepare reaction mixtures in microtubes. For each sample, prepare two tubes: one with and one without ouabain (to determine Na+/K+-ATPase specific activity).
-
Add the assay buffer to the tubes.
-
Add the desired concentrations of this compound or Ouabain to the respective tubes. Include a vehicle control.
-
Add the purified Na+/K+-ATPase enzyme to each tube and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a solution of ATP to each tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method. For example, add a reagent containing ammonium molybdate and a reducing agent, which forms a colored complex with phosphate, and measure the absorbance at a specific wavelength (e.g., 660 nm).
-
The Na+/K+-ATPase activity is calculated as the difference in phosphate released between the samples with and without ouabain.
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the compound to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (containing CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in culture plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Plate cells and treat with different concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak can be quantified as an indicator of apoptotic cells with fragmented DNA.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound, such as the PI3K/Akt/mTOR and STAT3 pathways.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
Telocinobufagin Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telocinobufagin (TCB) is a bufadienolide, a class of cardiotonic steroids, that has garnered significant interest for its diverse biological activities. These include cardiotonic, anti-inflammatory, anesthetic, and antineoplastic properties. Preclinical evaluation of this compound in animal models is crucial for understanding its pharmacokinetic profile, efficacy, and safety. This document provides a comprehensive overview of the administration routes for this compound used in animal studies, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation: Efficacy and Dosing
Quantitative data from animal studies investigating the antinociceptive effects of this compound are summarized below. These tables provide a comparative overview of dosages and their efficacy for different administration routes.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Antinociceptive Effect [1]
| Dose (mg/kg) | Effect on Acetic Acid-Induced Writhing |
| 0.062 | No significant effect |
| 0.125 | Significant inhibition of contortions |
| 0.25 | Significant inhibition of contortions |
| 0.5 | Significant inhibition of contortions |
| 1 | >90% inhibition of nociceptive effects |
Table 2: Oral (p.o.) Administration of this compound in Mice for Antinociceptive Effect [1]
| Dose (mg/kg) | Effect on Acetic Acid-Induced Writhing |
| 0.625 | No significant effect |
| 1.125 | Significant inhibition of contortions |
| 2.5 | Significant inhibition of contortions |
| 5 | Significant inhibition of contortions |
| 10 | >90% inhibition of nociceptive effects |
Table 3: Continuous Infusion of this compound in Mice for Renal Fibrosis Studies [2]
| Dose (µg/g/day) | Duration | Animal Model | Key Findings |
| 0.1 | 4 weeks | Mice | Increased proteinuria and cystatin C, promoting renal fibrosis.[2] |
Note on Pharmacokinetic Data: To date, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for this compound in animal models have not been extensively reported in publicly available literature. However, studies on a related bufadienolide, cinobufagin, in rats, cats, and dogs have shown that after intravenous administration, both the parent compound and its metabolites can be detected in rat serum, while only the unchanged drug is found in dog and cat plasma. Following oral administration, only a metabolite was detected in rat serum, and neither the parent compound nor its metabolites were found in cat and dog serum, suggesting significant first-pass metabolism and species-specific differences in pharmacokinetics for this class of compounds.[3][4]
Experimental Protocols
The following are detailed methodologies for the administration of this compound via various routes in animal studies. These protocols are based on published literature and general guidelines for animal research.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from studies on the antinociceptive effects of this compound.[1]
Materials:
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Sterile water for injection
-
Sterile syringes (1 mL) and needles (25-27G)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For intraperitoneal injection, dilute the stock solution with sterile water to achieve a final concentration where the DMSO is 2% of the total volume.[1] The final drug concentration should be calculated based on the desired dose (e.g., 0.125-1 mg/kg) and a standard injection volume (e.g., 10 mL/kg).
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse by gently scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 10-15 degree angle, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral (p.o.) Gavage in Mice
This protocol is based on studies evaluating the oral efficacy of this compound.[1]
Materials:
-
This compound
-
Labrasol
-
Transcutol
-
Sterile water or saline
-
Flexible or rigid gavage needles (20-22G for adult mice)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
For the oral route, this compound can be prepared by dilution in a Labrasol/Transcutol solution (1:2 v/v).[1]
-
The final concentration should be calculated based on the desired dose (e.g., 1.125-10 mg/kg) and a standard gavage volume (e.g., 5-10 mL/kg).
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the correct volume.
-
Gently restrain the mouse by scruffing the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the tube and re-insert.
-
Administer the solution slowly.
-
Remove the gavage needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Continuous Subcutaneous Infusion in Mice
This protocol is for long-term administration studies, such as the investigation of renal fibrosis.[2]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, polyethylene glycol)
-
Osmotic minipumps
-
Surgical instruments for implantation
-
Anesthesia and analgesia
-
Clippers and surgical preparation solutions
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution at a concentration calculated to deliver the desired daily dose (e.g., 0.1 µg/g/day).
-
Prime the pumps in sterile saline at 37°C for the recommended duration before implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and aseptically prepare the surgical site on the back, slightly caudal to the scapulae.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic minipump into the pocket with the delivery portal facing away from the incision.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as required.
-
Monitor the animal for recovery from surgery and any signs of discomfort or infection.
-
Protocol 4: Intravenous (i.v.) Injection via Tail Vein in Mice (General Protocol)
While specific studies detailing intravenous this compound administration are limited, this general protocol can be adapted.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline, 5% dextrose solution). A vehicle composed of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400 has been described for poorly soluble compounds in rats and could be considered.[5]
-
Sterile syringes (1 mL) and needles (27-30G)
-
A warming device (e.g., heat lamp)
-
A mouse restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen sterile vehicle. The solution must be clear and free of particulates. Filter sterilization through a 0.22 µm filter is recommended.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to calculate the injection volume (typically up to 5 mL/kg for a bolus injection).
-
Warm the mouse's tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins, advancing it parallel to the vein.
-
A successful cannulation may be indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow for in vivo studies.
Signaling Pathways
Caption: this compound inhibits Na+/K+-ATPase, activating the Src-Ras-Raf-ERK1/2 pathway.
Caption: this compound's complex role in the Wnt/β-catenin signaling pathway.
Experimental Workflow
References
- 1. Potent nonopioid antinociceptive activity of this compound in models of acute pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Telocinobufagin Experiments
Welcome to the technical support center for Telocinobufagin experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiotonic steroid that primarily functions by inhibiting the Na+/K+-ATPase pump.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium and subsequent downstream signaling events. Additionally, this compound has been shown to modulate several signaling pathways, including STAT3, JAK2/STAT3, PI3K/Akt/Snail, and ERK1/2, and can induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the appropriate vehicle should be determined based on the specific experimental design and animal model, but may involve formulations with co-solvents like PEG or Tween 80. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.
Q3: Why am I observing higher than 100% cell viability in my MTT/XTT assay at low concentrations of this compound?
This phenomenon can occur for a few reasons. Some compounds can stimulate cell proliferation at very low doses, a concept known as hormesis.[4] Alternatively, the compound itself might interfere with the assay reagents.[4] For tetrazolium-based assays like MTT, the compound could chemically reduce the tetrazolium dye, leading to a false positive signal. It is also possible that the solvent (e.g., DMSO) at the concentration used has a slight proliferative effect on the specific cell line being tested.
Q4: My Western blot results for downstream signaling proteins (e.g., p-Akt, p-ERK) are inconsistent after this compound treatment. What could be the cause?
Inconsistent Western blot results can arise from several factors.[5][6][7][8] Firstly, the kinetics of signaling pathway activation can be rapid and transient. Ensure you are harvesting your cells at the optimal time point post-treatment. A time-course experiment is highly recommended to determine the peak of activation or inhibition. Secondly, ensure the quality of your antibodies and reagents. Use positive and negative controls to validate antibody specificity.[9] Finally, technical variability in protein extraction, quantification, and gel loading can lead to inconsistent results.[5]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Low Potency or No Effect in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Inadequate Drug Concentration or Incubation Time | Perform a dose-response study with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and multiple time points (e.g., 24h, 48h, 72h) to determine the optimal experimental window.[1] |
| Cell Line Resistance | The target cell line may be inherently resistant to this compound. Consider using a different cell line with known sensitivity or investigating the expression levels of Na+/K+-ATPase and other relevant signaling proteins. |
| Assay Interference | As mentioned in the FAQs, the compound may interfere with the assay. Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo for ATP measurement, or a direct cell counting method like Trypan Blue exclusion).[10][11] |
Problem 2: Inconsistent Apoptosis Induction Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Timing | Apoptosis is a dynamic process. Early apoptotic events (e.g., Annexin V staining) occur before late-stage events (e.g., DNA fragmentation detected by TUNEL). Perform a time-course experiment to capture the desired stage of apoptosis. |
| Incorrect Gating in Flow Cytometry | Ensure proper compensation and gating strategies are used for Annexin V/PI staining to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. |
| Low Level of Apoptosis | The concentration of this compound may be insufficient to induce a robust apoptotic response. Try increasing the concentration or the incubation time. It is also possible that the primary mode of cell death is not apoptosis. Consider investigating other cell death mechanisms like necrosis or autophagy. |
Western Blotting
Problem 3: Weak or No Signal for Target Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins.[6] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider using an enrichment technique for your protein of interest if it is expressed at very low levels. |
| Poor Antibody Performance | Use a positive control to confirm the antibody is working. Optimize the primary antibody concentration and incubation time. Ensure the secondary antibody is appropriate for the primary antibody (e.g., correct host species).[6] |
Problem 4: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[5][6] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[5][6] |
| Insufficient Washing | Increase the number and duration of washes between antibody incubations. Add a detergent like Tween 20 to the wash buffer.[8] |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound for Na+/K+-ATPase Inhibition
| Source | IC50 (µM) |
| Pig Kidney Na+/K+-ATPase | 0.20[2][3][10] |
| Ouabain (for comparison) | 0.14[2][3][10] |
| Marinobufagin (for comparison) | 3.40[2][3][10] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Line/System | Concentration Range | Observed Effect | Reference |
| Human NSCLC, Osteosarcoma, ATC, 4T1, HNSCC | 0.01 - 100 µM | Suppressed proliferation and metastasis | [1] |
| Human NSCLC, Osteosarcoma, HNSCC | 0.125 - 5 µM | Induced apoptosis | [1] |
| Cal-27, SCC-25 | 1 - 5 µM | Induced G2/M phase arrest | [1] |
| HK2 renal proximal tubular cells | 10 - 100 nM | Increased Collagen 1 and 3 mRNA | [12][13] |
| Primary human renal mesangial cells | 10 nM | Increased Collagen 1 mRNA | [13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for p-Akt
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (and total Akt for normalization) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: this compound's multifaceted signaling pathways.
Caption: General workflow for in vitro this compound experiments.
Caption: A logical approach to troubleshooting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. wildtypeone.substack.com [wildtypeone.substack.com]
- 7. biocompare.com [biocompare.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Telocinobufagin in Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using Telocinobufagin (TCB) in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (TCB) is a cardiotonic steroid, a class of compounds known to be potent inhibitors of the Na+/K+-ATPase (NKA) enzyme.[1][2] Its mechanism of action is twofold:
-
Inhibition of Pumping Action: TCB binds to the NKA pump, inhibiting its function of transporting sodium and potassium ions across the cell membrane.
-
Signal Transduction: Beyond pump inhibition, TCB binding to a specific pool of NKA initiates a signaling cascade. This triggers a conformational change in the enzyme, activating the Src kinase.[1] Activated Src can then stimulate downstream pathways, such as the Ras/Raf/MEK/ERK1/2 cascade, which are involved in cell growth, proliferation, and apoptosis.[1][3]
In various cancer types, TCB has been shown to exert its antitumor effects by modulating other critical signaling pathways, including inhibiting STAT3 signaling in non-small-cell lung cancer and inducing apoptosis in colorectal cancer cells via p53-mediated Bax activation.[4][5]
Q2: What is a recommended starting concentration range for TCB in cell viability assays?
The optimal concentration of TCB is highly dependent on the specific cell line and the duration of the experiment. Based on published studies, a sensible starting range for dose-response experiments is between 1 nM and 100 nM .
For example, in human kidney (HK2) cells, dose-dependent effects were observed at 10 nM and 100 nM after 24 hours.[1][2] In pig kidney cells, concentrations of 1, 10, and 100 nM were tested over 24, 48, and 72 hours.[3] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell model.[6][7]
Q3: How long should cells be incubated with this compound?
The incubation period is a critical parameter, as TCB's effects are time-dependent. Standard time points for assessing cell viability are 24, 48, and 72 hours .[6] Shorter incubation times (e.g., 15 minutes) may be sufficient to observe early signaling events like ERK1/2 phosphorylation, while longer durations (72 hours) are often necessary to see significant effects on cell proliferation and viability.[3] It is recommended to perform a time-course experiment to identify the optimal endpoint for your research question.
Q4: Which cell viability assay is most suitable for experiments with this compound?
Tetrazolium-based colorimetric assays are commonly used and suitable for assessing the effects of TCB.
-
MTT Assay: Measures metabolic activity in viable cells, which convert the yellow MTT salt into purple formazan crystals.[8][9] This is a reliable and widely used endpoint assay.
-
MTS Assay: A second-generation assay where the formazan product is soluble in culture medium, eliminating the need for a separate solubilization step and making the protocol simpler.[8][9]
Real-time cell analysis (RTCA) systems can also be used to dynamically monitor changes in cell proliferation and calculate IC50 values immediately after compound addition.[10]
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a standard methodology for assessing the dose-dependent effect of TCB on the viability of adherent cancer cells (e.g., MCF-7).
Materials:
-
This compound (TCB) stock solution (e.g., in DMSO)
-
Target cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8][11]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[11]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of TCB in culture medium. A common starting range is 0 nM (vehicle control) to 1000 nM. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared TCB dilutions (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for your desired time point (e.g., 48 hours) at 37°C and 5% CO₂.[11]
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of TCB concentration and use non-linear regression to calculate the IC50 value.[6]
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration | Duration | Observed Effect | Citation |
| HK2 | Human Renal Proximal Tubule | 10 nM - 100 nM | 24 h | Dose-dependent increase in Collagen 1 and 3 mRNA. | [1][2] |
| LLC-PK1 | Pig Kidney Epithelial | 100 nM | 72 h | Antiproliferative/cell death effect. | [3] |
| SYF Fibroblasts | Mouse Embryonic Fibroblasts | 100 nM | Not Specified | Increased Collagen, TGFb, and CTGF mRNA. | [2][13] |
| Colorectal Cancer Cells | Human Colorectal Cancer | Not Specified | Time/Dose-dependent | Decreased cell viability and induced apoptosis. | |
| A549 | Human Non-Small-Cell Lung Cancer | Not Specified | Not Specified | Suppressed proliferation and induced apoptosis. | [4] |
| 4T1 | Mouse Breast Cancer | Not Specified | Not Specified | Inhibited migration, invasion, and EMT. | [14] |
Troubleshooting Guide
Q: My cell viability results are highly variable between replicate wells. What is the likely cause?
A: Inconsistent results are often due to technical issues.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently up and down multiple times before aliquoting cells into wells. Edge effects in 96-well plates can also cause variability; consider not using the outermost wells.
-
TCB Solubility: TCB is prepared in a DMSO stock solution.[3] When diluting into aqueous culture medium, the compound can precipitate if not mixed thoroughly. Vortex dilutions and visually inspect for any precipitate before adding to cells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
Q: I am not observing a significant decrease in cell viability, even at high concentrations.
A: This could be due to experimental design or cell-specific factors.
-
Insufficient Incubation Time: The cytotoxic effects of TCB may require longer exposure. If you tested for 24 hours, extend the experiment to 48 or 72 hours.[6]
-
Low Cell Proliferation Rate: Assays like MTT measure metabolic activity, which is higher in rapidly dividing cells. If your cells are slow-growing or have reached confluence, the assay's dynamic range may be reduced. Ensure cells are in the exponential growth phase during treatment.
-
Cell Line Resistance: Some cancer cell lines may be inherently resistant to TCB. This could be due to the expression of specific NKA isoforms or other resistance mechanisms.
Q: All the cells in my treatment wells have died, even at the lowest TCB concentration.
A: This suggests that the starting concentration was too high or there is an issue with toxicity.
-
Concentration Range is Too High: Your starting dose is likely above the cytotoxic threshold for your cell line. Expand your serial dilution to include much lower concentrations (e.g., in the picomolar to low nanomolar range).
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is the same in all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%).[11]
-
Contamination: Check your cell culture for signs of bacterial or fungal contamination, which can cause widespread cell death.
Signaling Pathways and Visualizations
Key Signaling Pathways Modulated by this compound
Caption: TCB-Na+/K+-ATPase Signaling Cascade.[1]
Caption: TCB-Mediated Inhibition of STAT3 Pathway.[4][5]
Workflows and Logic Diagrams
Caption: Experimental Workflow for TCB Concentration Optimization.
Caption: Troubleshooting Flowchart for Cell Viability Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of anticancer peptides against MCF-7 breast cancer cells from the peptidomes of Achatina fulica mucus fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Telocinobufagin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of Telocinobufagin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in powdered form should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Some suppliers suggest that storage at 2-8°C is also acceptable for shorter periods.[4]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be prepared fresh for immediate use whenever possible.[2] If storage is necessary, it is recommended to store solutions as aliquots in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month.[1][2][5]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), and sonication is recommended to aid dissolution.[5] For in vivo studies, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] It is also slightly soluble in heated chloroform and methanol.[3]
Q4: Is this compound stable under normal laboratory light conditions?
A4: While specific photostability data is limited, it is recommended to protect this compound from light.[1][4] For experiments requiring light exposure, it is advisable to use amber vials or cover the containers with aluminum foil.
Q5: What materials or substances are incompatible with this compound?
A5: this compound should not be stored with strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can lead to degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no biological activity | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from light.[1][2][5] Prepare fresh solutions from powder for critical experiments. |
| Incomplete dissolution. | Ensure complete dissolution in a suitable solvent like DMSO, using sonication if necessary.[5] | |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | When diluting a DMSO stock solution into an aqueous buffer, do so gradually while vortexing to prevent precipitation. For in vivo use, consider the recommended formulation with PEG300 and Tween 80 to improve solubility.[5] |
| Inconsistent results between experiments | Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[2] |
| Contamination. | Handle this compound using appropriate personal protective equipment (gloves, safety goggles) in a clean, well-ventilated area to prevent contamination.[1] |
Stability and Storage Data
| Parameter | Condition | Recommended Storage | Stability/Shelf-life |
| Solid (Powder) | Temperature | -20°C[1][2][3] | ≥ 4 years[3] or up to 3 years[5] |
| 2-8°C[4] | Shorter-term, specific duration not specified | ||
| Light | Protected from light[1][4] | Data not available | |
| In Solvent | Temperature | -80°C[1][5] | Up to 1 year[5] |
| -20°C (aliquots)[2] | Up to 1 month[2] | ||
| Forced Degradation | Acidic/Basic Conditions | Not recommended | Susceptible to degradation by strong acids/alkalis[1] |
| Oxidative Conditions | Not recommended | Susceptible to degradation by strong oxidizing agents[1] |
Experimental Protocols
Protocol 1: Na+/K+-ATPase Inhibition Assay
This protocol is adapted from a published study on this compound's activity.
Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.
Materials:
-
This compound
-
Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)
-
ATP (Adenosine triphosphate)
-
Tris-maleate buffer (pH 7.4)
-
NaCl, KCl, MgCl₂, EGTA, NaN₃
-
Ouabain (for determining basal activity)
-
Reagents for inorganic phosphate (Pi) detection (e.g., Fiske and Subbarow method)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare an incubation medium containing: 87.6 mM NaCl, 3 mM MgCl₂, 3 mM ATP, 1 mM EGTA, 10 mM NaN₃, and 20 mM Tris-maleate buffer (pH 7.4).
-
Prepare a similar medium containing 3 mM KCl for total ATPase activity and another with 1 mM ouabain instead of KCl for basal (ouabain-insensitive) activity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.
-
-
Enzyme Incubation:
-
In a microplate, add the Na+/K+-ATPase enzyme preparation to the incubation medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for 1 hour.
-
-
Phosphate Detection:
-
Stop the enzymatic reaction.
-
Determine the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske and Subbarow method.
-
-
Data Analysis:
-
Calculate the Na+/K+-ATPase activity by subtracting the basal activity (with ouabain) from the total activity (with KCl).
-
Plot the percentage of Na+/K+-ATPase inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Template for a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Take samples at various time points and neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and water or a buffer (e.g., ammonium acetate).
-
Column: A C18 column is a good starting point.
-
Detection: Monitor the elution at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any degradation product peaks.
-
-
Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can accurately quantify this compound in the presence of its degradation products.
-
Visualizations
Caption: this compound's effect on Na+/K+-ATPase and Wnt/β-catenin signaling.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Telocinobufagin Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Telocinobufagin (TCB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Synthesis and Purity
-
Q: Why am I having difficulty obtaining pure this compound for my experiments?
-
A: The synthesis and purification of bufadienolides like this compound can be challenging. Access to pure, standardized material is a known issue in this field of research. It is crucial to source this compound from a reputable supplier with thorough quality control and characterization data (e.g., high-resolution mass spectrometry and NMR).[1] When in-house synthesis is performed, extensive purification and analytical validation are necessary to ensure the purity of the compound.
-
-
Q: What are the best practices for handling and storing this compound?
-
A: Due to their hydrophobic nature, bufadienolides can be prone to aggregation and may have limited solubility in aqueous solutions.[2] For long-term storage, it is advisable to store this compound as a dried powder at -20°C or below. For experimental use, prepare concentrated stock solutions in an appropriate organic solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles to maintain the integrity of the compound.[3][4][5][6][7]
-
2. In Vitro Experiments
-
Q: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
-
A: Inconsistent results can stem from several factors:
-
Functional Selectivity: Cardiotonic steroids, including this compound, can exhibit functional selectivity, meaning they can trigger different signaling pathways and cellular responses in different cell types.[8] It is essential to characterize the specific effects of this compound in your chosen cell model.
-
Cell Line Variability: Different cell lines, even of the same type, can respond differently to this compound. Ensure you are using a well-characterized cell line and be consistent with passage numbers.
-
Compound Stability in Media: The stability of this compound in cell culture media over the course of your experiment should be considered. Degradation of the compound could lead to diminished effects over time.
-
Assay Interference: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatments and controls and does not exceed cytotoxic levels.
-
-
-
Q: My in vitro toxicity results for this compound are not correlating with expected in vivo outcomes. Why might this be?
-
A: A lack of correlation between in vitro and in vivo toxicity is a common challenge in preclinical drug development.[9][10] In vitro models often lack the complexity of a whole organism, including metabolic processes and interactions with other organ systems.[11][12] For cardiotonic steroids, cardiotoxicity is a significant concern that may not be fully captured in simple cell viability assays.[13] Consider using more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better mimic physiological conditions.
-
3. In Vivo Experiments
-
Q: I am seeing significant variability in my in vivo studies with this compound. What are the potential sources of this variability?
-
A: In vivo studies can be influenced by several factors:
-
Animal Model: The genetic background of the animal model can significantly impact the experimental outcome. For instance, different mouse strains may exhibit varying susceptibility to renal fibrosis, a key effect of this compound.[14]
-
Drug Formulation and Delivery: The poor water solubility of bufadienolides can make in vivo delivery challenging.[2] Ensure a consistent and appropriate vehicle is used for administration and that the formulation is stable. The route and frequency of administration will also significantly impact the pharmacokinetic and pharmacodynamic profile.
-
Off-Target Effects: Cardiotonic steroids are known to have narrow therapeutic windows. Carefully monitor for signs of toxicity, particularly cardiotoxicity, which can manifest as arrhythmias or other cardiac dysfunctions.[13]
-
-
4. Mechanism of Action Studies
-
Q: I am trying to elucidate the signaling pathway of this compound, but my results are unclear.
-
A: this compound is known to inhibit the Na+/K+-ATPase, which can, in turn, activate various downstream signaling cascades.[8][14] The specific pathway activated can be cell-type dependent. For example, in renal cells, this compound has been shown to mediate its pro-fibrotic effects through the Na+/K+-ATPase-Src kinase signaling pathway.[14][15] In other contexts, it may impair the Wnt/β-catenin pathway or induce apoptosis via an increase in the Bax:Bcl-2 ratio.[8] It is recommended to use specific inhibitors for suspected downstream kinases (e.g., Src, MEK1/2, p38, JNK1/2, PI3K) to dissect the pathway in your experimental system.[8]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell/Tissue Type | IC50 (µM) | Reference |
| Na+/K+-ATPase | Pig Kidney | 0.20 | [8] |
Table 2: Effect of this compound on Pro-Fibrotic Gene Expression in HK2 Cells
| Gene | Concentration | Fold Increase (mRNA) | Incubation Time | Reference |
| Collagen 1 | 10 nM | ~2 | 24 hours | [14][15] |
| Collagen 1 | 100 nM | ~5 | 24 hours | [14][15] |
| Collagen 3 | 10 nM | ~2 | 24 hours | [14][15] |
| Collagen 3 | 100 nM | ~5 | 24 hours | [14][15] |
Experimental Protocols
1. Protocol: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the this compound-containing media. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Protocol: Western Blot for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize for loading.
Visualizations
Caption: TCB-induced pro-fibrotic signaling pathway in renal cells.
Caption: TCB-induced apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides | MDPI [mdpi.com]
- 3. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toxicokinetics of Arenobufagin and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Telocinobufagin Solubility for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Telocinobufagin in experimental settings.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound, dissolved in a DMSO stock solution, precipitates when I dilute it into my aqueous cell culture medium.
This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity when moving from a high concentration of an organic solvent like DMSO to a primarily aqueous environment causes the compound to fall out of solution.
Solutions:
Follow these protocols to prevent precipitation and ensure a homogenous solution for your experiments.
Protocol 1: Standard Dilution of DMSO Stock
This is the most common method and should be the first approach.
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Serial Dilutions in DMSO: If you need to test a range of this compound concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO, not in your aqueous buffer or media.
-
Final Dilution into Aqueous Medium: Directly add the small volume of your DMSO stock (or serially diluted DMSO stock) to your pre-warmed cell culture medium. The final concentration of DMSO in the medium should be kept as low as possible, ideally ≤ 0.1% and not exceeding 0.5% for most cell lines.[1][2][3][4]
-
Mixing: Immediately and gently mix the solution after adding the DMSO stock to ensure rapid and even dispersion. Do not vortex, as this can cause cell damage.
Workflow for Standard Dilution:
References
Technical Support Center: Telocinobufagin Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their western blotting protocols for studying the effects of Telocinobufagin.
Troubleshooting Guides
This section addresses common issues encountered during western blotting experiments designed to analyze protein expression or phosphorylation changes induced by this compound.
Problem 1: Weak or No Signal
A faint or absent signal for the target protein can be frustrating. Below are potential causes and solutions to enhance signal detection.
| Potential Cause | Recommended Solution |
| Insufficient Protein Load | Perform a protein concentration assay (e.g., BCA or Bradford) to ensure you are loading an adequate amount of protein (typically 10-50 µg of total cell lysate per lane).[1][2][3][4] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) and consider adding methanol (up to 20%) to the transfer buffer to prevent them from passing through the membrane.[1][2][5] |
| Suboptimal Antibody Concentration | Optimize the primary and secondary antibody concentrations by performing a dot blot or a titration experiment. Start with the manufacturer's recommended dilution and prepare a series of dilutions to find the optimal concentration.[1][5][6] |
| Inactive Antibodies | Ensure proper storage of primary and secondary antibodies as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Test antibody activity with a positive control.[5][7] |
| Insufficient Incubation Time | Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[3][8] |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat dry milk, can mask certain epitopes, especially on phosphorylated proteins. Try switching to a different blocking agent, such as bovine serum albumin (BSA), or reduce the blocking time.[1][7] |
Problem 2: High Background
High background can obscure the specific signal of your target protein. Here are common causes and how to address them.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure the membrane is completely submerged and agitated in fresh blocking buffer for at least 1 hour at room temperature.[4][5] |
| Excessive Antibody Concentration | Using too high a concentration of primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration.[5][6][7] |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Include a detergent like Tween 20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound antibodies.[1][5] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial or fungal contamination can cause speckles and high background. Filter-sterilize buffers if necessary.[1] |
| Membrane Drying | Never let the membrane dry out during any step of the western blotting process, as this can cause irreversible non-specific antibody binding.[4] |
Problem 3: Non-Specific Bands
The appearance of unexpected bands can complicate data interpretation. The following table provides guidance on troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use an affinity-purified primary antibody. Check the antibody datasheet for known cross-reactivities. Run a negative control (e.g., lysate from cells known not to express the target protein).[9] |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific for the host species of the primary antibody. Use pre-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the sample.[7] |
| Protein Degradation | Prepare fresh samples and always use protease and phosphatase inhibitors in your lysis buffer.[9][10] |
| Post-Translational Modifications | The target protein may exist in multiple forms due to phosphorylation, glycosylation, etc., leading to bands of different molecular weights. Consult the literature for your specific protein of interest.[9] |
| Excessive Protein Load | Overloading the gel can lead to "ghost" bands and an overall messy appearance. Reduce the amount of protein loaded per lane.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting protein concentration to load when studying the effects of this compound?
A good starting point for total protein lysate is between 20-40 µg per lane.[3][4] However, the optimal amount can vary depending on the abundance of your target protein. It is recommended to perform a serial dilution of your lysate to determine the linear range of detection for your specific antibody and target.[1][2]
Q2: Which signaling pathways should I investigate when treating cells with this compound?
This compound is known to modulate several signaling pathways. Key pathways to investigate include:
-
Na+/K+-ATPase-Src Kinase Pathway: this compound can bind to the Na+/K+-ATPase, leading to the activation of Src kinase and downstream effectors like the ERK1/2 cascade.[11][12]
-
Wnt/β-catenin Pathway: Studies have shown that this compound can inhibit the Wnt/β-catenin signaling pathway.[13]
-
GSK-3β Signaling: this compound can induce the inhibitory phosphorylation of GSK-3β at Serine 9.[13][14]
-
STAT3 Signaling: In some cancer models, this compound has been shown to inhibit STAT3 phosphorylation.[15]
Q3: What are the recommended incubation times and temperatures for primary antibodies?
For primary antibody incubation, you can choose between a shorter incubation at room temperature (e.g., 1-3 hours) or a longer incubation at 4°C (e.g., overnight).[3] An overnight incubation at 4°C is often preferred as it can increase signal intensity and specificity.
Q4: How can I be sure that my protein transfer was successful?
After the transfer, you can visualize the proteins on the membrane using a reversible stain like Ponceau S. This will allow you to see the protein bands and confirm that the transfer was even across the gel.[4] You can also stain the gel with Coomassie Blue after the transfer to check for any remaining protein.
Experimental Protocols
A detailed, generalized protocol for western blotting to study the effects of this compound is provided below. This protocol should be optimized for your specific target protein and antibodies.
Detailed Western Blotting Protocol
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes (with the exception of some multi-pass transmembrane proteins).[3][4]
-
Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes must be pre-wetted with methanol.[9]
-
Confirm successful transfer with Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[4]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4][8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[3]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Experimental Workflow for this compound Western Blotting
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. ptglab.com [ptglab.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways [mdpi.com]
- 13. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Telocinobufagin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing telocinobufagin dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cardiotonic steroid that primarily acts by inhibiting the Na+/K+-ATPase pump.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Additionally, this compound can activate intracellular signaling pathways through the Na+/K+-ATPase/Src complex, independent of its ion-pumping function.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are typical effective concentrations of this compound in in vitro studies?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. For example, in HK2 renal proximal tubular cells, concentrations of 10 nM and 100 nM have been shown to cause a 2-fold and 5-fold increase in collagen mRNA, respectively, after 24 hours of treatment.[4][5] In other studies, concentrations ranging from 0.01 µM to 100 µM have been used to assess its effects on proliferation and metastasis in various cancer cell lines.[1]
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound in cell culture media is limited, bufadienolides, in general, are relatively stable. For lengthy experiments, it is good practice to refresh the medium with a new dilution of the compound, especially for incubations longer than 48-72 hours, to ensure a consistent concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Dose-Response Curves
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Count cells accurately using a hemocytometer or an automated cell counter. Seed cells at a consistent density across all wells. |
| Solvent (DMSO) Toxicity | Keep the final DMSO concentration below 0.5%. Always include a vehicle control with the same DMSO concentration as the highest this compound dose to account for any solvent-induced effects. |
| Compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, you may need to adjust the stock solution concentration or the final concentration range. Sonication of the stock solution before dilution may help. |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
Issue 2: High Background or No Response in Cell Viability/Cytotoxicity Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Choice | The mechanism of cell death induced by this compound (e.g., apoptosis, necrosis) can influence the choice of assay. Consider using multiple assays that measure different endpoints (e.g., metabolic activity like MTT, membrane integrity like LDH release, or caspase activation for apoptosis). |
| Suboptimal Incubation Time | The time required to observe a significant effect will vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Density | High cell density can lead to nutrient depletion and contact inhibition, masking the effects of the compound. Conversely, very low density can result in poor cell health and viability. Optimize the initial cell seeding density for your specific cell line and assay duration. |
| Reagent Issues | Ensure that assay reagents are stored correctly and are not expired. Prepare fresh reagents as needed. |
| Interference with Assay Readout | This compound, being a steroid, could potentially interfere with certain assay chemistries. To test for this, run a cell-free control where the compound is added to the assay reagents to see if it directly affects the readout. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the powder in high-purity DMSO to a final concentration of 10-50 mM. This will be your stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Generating a this compound Dose-Response Curve using an MTT Assay
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in culture medium. A common starting point is a 10-point, 2-fold or 3-fold dilution series.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package to determine the IC₅₀ value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on HK2 Cells (Collagen 1 mRNA Expression)
| This compound (nM) | Fold Increase in Collagen 1 mRNA |
| 0 (Vehicle Control) | 1.0 |
| 10 | 2.0[4][5] |
| 100 | 5.0[4][5] |
Table 2: IC₅₀ Values of this compound for Na+/K+-ATPase Inhibition
| Compound | IC₅₀ (µM) | Source |
| This compound | 0.20 | Pig Kidney Na+/K+-ATPase |
Mandatory Visualizations
Caption: this compound signaling pathway via Na+/K+-ATPase.
Caption: Experimental workflow for a dose-response curve.
References
- 1. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adl.usm.my [adl.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Telocinobufagin-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Telocinobufagin-induced cytotoxicity in normal (non-cancerous) cells during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a cardiotonic steroid, primarily induces cytotoxicity by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition disrupts the cellular ion homeostasis. Beyond its pumping function, the Na+/K+-ATPase also acts as a signal transducer.[2][3] this compound binding to the Na+/K+-ATPase can activate signaling cascades, such as the Src kinase pathway, leading to downstream effects that include apoptosis and fibrosis.[4][5]
Q2: Does this compound selectively target cancer cells over normal cells?
A2: Some studies suggest that certain bufadienolides, the class of compounds this compound belongs to, exhibit a degree of selective cytotoxicity towards cancer cells.[6] However, this compound can also be toxic to normal cells.[2] The therapeutic window, where cancer cells are killed with minimal effect on normal cells, is a critical parameter to determine for each specific cell line and experimental condition.
Q3: What are the observable signs of this compound-induced cytotoxicity in normal cells?
A3: Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: This can be measured using assays like MTT or by direct cell counting.
-
Increased cell membrane permeability: Often detected by an LDH release assay.
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[7] Apoptosis can be confirmed through Hoechst staining, flow cytometry for sub-G0 cell populations, and western blotting for apoptotic markers like cleaved caspases and PARP.[7]
-
Increased Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.[6]
Q4: How can I mitigate this compound-induced cytotoxicity in my normal cell cultures?
A4: While direct, validated protocols for protecting normal cells from this compound are limited, based on its mechanisms of action, the following strategies can be explored:
-
Co-treatment with Antioxidants: Given that this compound can induce oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may offer protection.[6][8][9] NAC is a precursor to the intracellular antioxidant glutathione and can also directly scavenge reactive oxygen species.[9]
-
Inhibition of Downstream Signaling: Since the Na+/K+-ATPase-Src kinase signaling pathway is implicated in some of this compound's effects, pre-treatment with an Src kinase inhibitor, such as PP2, might reduce cytotoxicity.[4]
-
Caspase Inhibition: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor like Z-VAD-FMK could be used to block the apoptotic cascade, although this will not prevent the initial cellular damage.[10]
-
Dose Optimization: Carefully titrating the concentration of this compound is crucial. A thorough dose-response experiment should be conducted to identify a concentration that is effective on the target cancer cells while having a minimal impact on the normal cells being used as a control.
Q5: What is a typical workflow for assessing this compound's cytotoxicity and the efficacy of protective agents?
A5: A standard workflow would involve setting up parallel cultures of your normal cells, treating them with a range of this compound concentrations, with and without the potential protective agent. Subsequently, you would perform a series of assays to measure viability (MTT), cell death (LDH release), and apoptosis (Hoechst staining, caspase activity, or western blot for cleaved PARP).
Section 2: Troubleshooting Guides
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assays (e.g., MTT, LDH) between replicates. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Contamination of cultures. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS.- Regularly check cultures for signs of contamination. |
| No significant cytotoxicity observed in normal cells even at high this compound concentrations. | - The specific normal cell line is resistant.- Incorrect concentration of this compound (e.g., degradation of stock solution).- Insufficient incubation time. | - Confirm the sensitivity of your cell line from literature if available.- Prepare a fresh stock solution of this compound.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Protective agent (e.g., antioxidant) shows toxicity to the cells. | - The concentration of the protective agent is too high.- The agent itself is not suitable for the cell line. | - Perform a dose-response curve for the protective agent alone to determine its non-toxic concentration range.- Research literature for alternative protective agents suitable for your cell type. |
| Inconsistent results in Western blots for apoptotic markers. | - Poor protein extraction or quantification.- Suboptimal antibody concentration.- Issues with protein transfer or membrane blocking. | - Use a reliable protein extraction protocol and quantify protein concentration accurately.- Titrate primary and secondary antibodies to find the optimal dilution.- Ensure complete protein transfer and adequate blocking of the membrane. Use positive and negative controls for apoptosis induction.[8] |
Section 3: Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound and Related Bufadienolides (IC50 Values)
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | PC-3 | Human Prostate Cancer | < 0.5 | [2] |
| DU145 | Human Prostate Cancer | < 0.5 | [2] | |
| RWPE-1 | Human Normal Prostate Epithelial | Similar to cancer cell lines | [2] | |
| Arenobufagin | MCF-7 | Human Breast Cancer | 0.0485 ± 0.0069 | [11] |
| MDA-MB-231 | Human Breast Cancer | 0.0812 ± 0.0103 | [11] | |
| Hellebrigenin | MCF-7 | Human Breast Cancer | 0.0349 ± 0.0042 | [11] |
| MDA-MB-231 | Human Breast Cancer | 0.0613 ± 0.0097 | [11] | |
| Various Bufadienolides | HL-60 | Human Leukemia | 0.0022 - 0.77 | [12] |
| A549 | Human Lung Adenocarcinoma | 0.0022 - 0.77 | [12] |
Note: Direct comparative IC50 data for this compound across a wide range of normal and cancer cell lines in a single study is limited. The data presented here is compiled from multiple sources and should be interpreted with caution. Researchers are strongly encouraged to determine the IC50 values for their specific cell lines of interest.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (with or without a protective agent) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Western Blot for Apoptotic Markers
This protocol is for detecting key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.[3][11]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity signaling pathway.
References
- 1. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bufadienolides from the Bufo viridis toad venom exert cytotoxic effects on cancer cells by inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lung protection by a thiol-containing antioxidant: N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]
- 12. Bufadienolide glycosides and bufadienolides from the whole plants of Helleborus lividus, and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tale of Two Bufadienolides: Telocinobufagin and Marinobufagin Exhibit Divergent Effects on Renal Cells
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate landscape of cellular signaling and renal pathophysiology, two closely related cardiotonic steroids, telocinobufagin and marinobufagin, present a compelling case of functional selectivity. While both compounds are known to interact with the Na+/K+-ATPase, their downstream effects on renal cells are strikingly different. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of these potent molecules.
Quantitative Performance Metrics
The differential impact of this compound and marinobufagin on renal cells is most evident in their quantitative effects on Na+/K+-ATPase inhibition, cell proliferation, and viability.
| Parameter | This compound | Marinobufagin | Cell Line | Reference |
| Na+/K+-ATPase Inhibition (IC50) | 0.20 ± 0.02 µM | 3.40 ± 0.18 µM | Pig Kidney | [1][2][3] |
| Cell Proliferation (100 nM, 72h) | Significant Decrease | Significant Increase | LLC-PK1 | [1][4] |
| Apoptosis (100 nM, 48h) | 5.5-fold increase in sub-G0 phase | No significant change | LLC-PK1 | [1][4] |
| Collagen 1 mRNA Expression (100 nM, 24h) | ~5-fold increase | Induces expression of mesenchymal proteins including collagen I | HK2 / LLC-PK1 | [5][6][7] |
Signaling Pathway Divergence
Both this compound and marinobufagin initiate signaling cascades through their interaction with Na+/K+-ATPase, yet the subsequent pathways diverge, leading to opposing cellular outcomes.
Marinobufagin: A Pro-Proliferative and Pro-Fibrotic Cascade
Marinobufagin's interaction with the Na+/K+-ATPase in renal cells activates the Src/MEK/ERK1/2 signaling pathway, a well-established cascade promoting cell growth and proliferation.[1][3] This leads to an increase in viable cells over time.[1][4] Furthermore, marinobufagin has been shown to induce epithelial-to-mesenchymal transition (EMT), a key process in fibrosis, by increasing the expression of the transcription factor Snail and subsequent mesenchymal markers like collagen I.[6]
Caption: Marinobufagin signaling pathway in renal cells.
This compound: A Pro-Apoptotic and Pro-Fibrotic Response
In stark contrast, this compound, despite also activating ERK1/2, triggers an anti-proliferative and pro-apoptotic response in renal cells.[1][3] This suggests that the ERK1/2 activation is not the primary driver of its cytotoxic effects. Instead, this compound significantly increases the Bax:Bcl-2 expression ratio, a key indicator of apoptosis, and leads to an accumulation of cells in the sub-G0 phase of the cell cycle.[1][3] The pro-apoptotic effects of this compound are not mediated by the p38, JNK1/2, or PI3K pathways.[1][2][3] Interestingly, this compound also impairs the Wnt/β-catenin signaling pathway.[1][2][3] Concurrently, this compound promotes renal fibrosis by increasing the expression of collagens 1 and 3, an effect mediated through the Na+/K+-ATPase/Src kinase signaling pathway.[5][7][8]
Caption: this compound signaling pathway in renal cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Na+/K+-ATPase Activity Assay
This assay measures the potency of this compound and marinobufagin in inhibiting the enzymatic activity of Na+/K+-ATPase.
Caption: Workflow for Na+/K+-ATPase activity assay.
Detailed Methodology: A preparation of Na+/K+-ATPase from pig kidney is incubated with increasing concentrations of either this compound or marinobufagin for one hour.[1][9] The remaining enzyme activity is then measured, typically by quantifying the hydrolysis of ATP. The results are used to generate inhibition curves from which the IC50 values are calculated.[1] Each experiment is typically performed in triplicate.[1][9]
Cell Proliferation and Viability Assays
These assays determine the effect of the compounds on the growth and survival of renal cells over time.
Detailed Methodology: LLC-PK1 cells are seeded and serum-starved before being treated with various concentrations (e.g., 1, 10, and 100 nM) of this compound or marinobufagin in a medium containing 2.5% FBS for 24, 48, and 72 hours.[4] At each time point, viable cells are counted using the Trypan blue exclusion method in a Neubauer chamber.[4] For apoptosis analysis, cells treated for 48 hours are analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle, with a focus on the sub-G0 population, which represents apoptotic cells.[1][4]
Western Blotting for ERK1/2 Activation
This technique is used to quantify the phosphorylation of ERK1/2, a key protein in the MAPK signaling pathway, in response to treatment with this compound or marinobufagin.
Detailed Methodology: Serum-starved LLC-PK1 cells are treated with different concentrations (1, 10, 100, and 1000 nM) of this compound or marinobufagin for 15 minutes.[2][10] The cells are then lysed, and the protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with a secondary antibody. The protein bands are visualized, and the optical density is quantified to determine the relative amount of phosphorylated ERK1/2.[2][10]
Conclusion
The comparative analysis of this compound and marinobufagin in renal cells reveals a fascinating example of how structurally similar molecules can elicit profoundly different biological responses. Marinobufagin acts as a pro-proliferative and pro-fibrotic agent through the canonical Na+/K+-ATPase/Src/ERK pathway. In contrast, this compound, while also pro-fibrotic, is a potent inducer of apoptosis, acting through mechanisms that are largely independent of the ERK pathway and involve the impairment of Wnt/β-catenin signaling. This functional selectivity underscores the complexity of cardiotonic steroid signaling and highlights the potential for developing targeted therapies that can either promote renal cell regeneration or induce selective cell death, depending on the pathological context. For researchers and drug developers, understanding these divergent pathways is crucial for harnessing the therapeutic potential of these compounds while mitigating their potential toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiotonic steroid hormone marinobufagenin induces renal fibrosis: implication of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Telocinobufagin and Bufalin Cytotoxicity in Prostate Cancer
Introduction
Prostate cancer remains a significant health concern globally. The development of novel therapeutic agents with enhanced cytotoxicity against cancer cells is a primary focus of oncological research. Among the promising candidates are bufadienolides, a class of cardiotonic steroids derived from toad venom. This guide provides a comparative overview of the cytotoxic effects of two such compounds, telocinobufagin (represented by cinobufagin) and bufalin, on prostate cancer cells. We will delve into their impact on cell viability, induction of apoptosis, and the underlying signaling pathways, supported by experimental data.
Data Presentation: Cytotoxicity and Apoptosis
The following table summarizes the quantitative data on the effects of this compound (as cinobufagin) and bufalin on various prostate cancer cell lines.
| Parameter | Prostate Cancer Cell Line | This compound (as Cinobufagin) | Bufalin | Reference |
| Cell Viability Inhibition | LNCaP (androgen-dependent) | ~47% inhibition at 10 µmol/L | ~47% inhibition at 10 µmol/L | [1] |
| DU145 (androgen-independent) | ~70% inhibition at 10 µmol/L | ~70% inhibition at 10 µmol/L | [1] | |
| PC3 (androgen-independent) | ~72% inhibition at 10 µmol/L | ~72% inhibition at 10 µmol/L | [1] | |
| IC50 (24h) | DU145 | Not Available | 0.89 µM | [2] |
| PC3 | Not Available | 1.28 µM | [2] | |
| Apoptosis Induction | LNCaP | Significant increase | Significant increase | [1] |
| DU145 | Significant increase | Significant increase | [1] | |
| PC3 | Significant increase | Significant increase | [1] |
Signaling Pathways
Both bufalin and cinobufagin have been shown to induce apoptosis in prostate cancer cells through the modulation of key signaling pathways.[1][3] The primary mechanisms involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
In androgen-dependent LNCaP cells, which have a wild-type p53, both compounds lead to an increase in p53 expression. This, in turn, triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[1][3]
In androgen-independent DU145 and PC3 cells, which have mutant p53, the apoptotic effect is predominantly mediated through the extrinsic pathway.[1][3] Both bufalin and cinobufagin increase the expression of the Fas receptor on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.[1][3]
While direct evidence in prostate cancer is limited for this compound, studies in other cancer types suggest it may also act by inhibiting STAT3 signaling and impairing the Wnt/β-catenin pathway.
Caption: Apoptotic signaling pathways induced by bufalin and cinobufagin in prostate cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Prostate cancer cells (LNCaP, DU145, or PC3) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (as cinobufagin) or bufalin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cells are resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Conclusion
The available data, using cinobufagin as a surrogate for this compound, suggests that both bufalin and this compound are potent inducers of apoptosis in both androgen-dependent and androgen-independent prostate cancer cells. Their cytotoxic effects are mediated through the activation of both intrinsic and extrinsic apoptotic pathways, highlighting their potential as therapeutic agents for prostate cancer. Further direct comparative studies of this compound and bufalin are warranted to fully elucidate their relative potencies and mechanisms of action in this malignancy.
References
- 1. Apoptotic signaling in bufalin‐ and cinobufagin‐treated androgen‐dependent and ‐independent human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic signaling in bufalin- and cinobufagin-treated androgen-dependent and -independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Selectivity of Telocinobufagin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of cardiotonic steroids is paramount. This guide provides an objective comparison of the functional selectivity of Telocinobufagin against other bufadienolides, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a bufadienolide cardiotonic steroid, demonstrates significant functional selectivity in its interaction with the Na+/K+-ATPase, eliciting cellular responses distinct from other members of its class, such as Marinobufagin, and the classic cardenolide, Ouabain. This selectivity presents a compelling avenue for therapeutic development, particularly in oncology, where the targeted induction of apoptosis over proliferation is highly desirable.
Quantitative Comparison of Bufadienolide Activity
The functional divergence of this compound, Marinobufagin, and Ouabain is evident in their fundamental biochemical and cellular effects. The following table summarizes key quantitative data from comparative studies in porcine kidney epithelial cells (LLC-PK1).
| Compound | Na+/K+-ATPase Inhibition IC50 (µM)[1][2][3][4][5] | Cell Proliferation[1][2][6] | Apoptosis Induction[1][2][4][5] |
| This compound | 0.20 | Antiproliferative | Induces apoptosis (increases Bax:Bcl-2 ratio, sub-G0 phase arrest)[1][2][4][5] |
| Marinobufagin | 3.40 | Proliferative | No significant induction |
| Ouabain | 0.14 | Proliferative[7][8][9] | Can induce apoptosis in some cancer cells, but generally proliferative in epithelial cells[10] |
Deciphering the Signaling Pathways: A Fork in the Road
The differential effects of these compounds stem from their ability to selectively engage downstream signaling cascades upon binding to the Na+/K+-ATPase. While all three can induce phosphorylation of ERK1/2, the ultimate cellular outcome is dictated by the specific pathways activated.
Marinobufagin and Ouabain: The Proliferative Pathway
Marinobufagin and Ouabain promote cell proliferation through a canonical signaling pathway involving the Na+/K+-ATPase/Src receptor complex. This activation leads to the sequential phosphorylation of MEK1/2 and ERK1/2, culminating in cell growth.[1] This pathway is characteristic of the mitogenic response observed with many growth factors.
Caption: Proliferative signaling pathway activated by Marinobufagin and Ouabain.
This compound: The Apoptotic Switch
In stark contrast, this compound's antiproliferative and pro-apoptotic effects are independent of the Src-MEK1/2 axis.[1][4] Instead, this compound is suggested to induce apoptosis through pathways involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2][11] Furthermore, this compound has been shown to phosphorylate GSK-3β at an inhibitory serine residue and impair the Wnt/β-catenin pathway, contributing to its antiproliferative effects.[1][2][4]
Caption: Apoptotic and antiproliferative signaling pathways activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other bufadienolides.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Caption: Workflow for Na+/K+-ATPase activity assay.
Protocol:
-
Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney cortex) through differential centrifugation.
-
Incubation: Pre-incubate the enzyme preparation with a range of concentrations of the test compounds (this compound, Marinobufagin, Ouabain) for a specified time (e.g., 60 minutes) at 37°C in a reaction buffer.
-
Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP.
-
Reaction Termination: After a set incubation period (e.g., 10-20 minutes), stop the reaction by adding a quenching solution, such as trichloroacetic acid.
-
Phosphate Detection: Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2 relative to the total amount of ERK1/2 protein.
Protocol:
-
Cell Culture and Treatment: Culture LLC-PK1 cells to near confluence and then serum-starve them to reduce basal signaling. Treat the cells with the desired concentrations of bufadienolides for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.
-
-
Densitometry: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Cell Proliferation Assay
This assay quantifies the number of viable cells after treatment with the test compounds over a period of time.
Protocol:
-
Cell Seeding: Seed LLC-PK1 cells in multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of the bufadienolides in a low-serum medium.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours).
-
Cell Counting: At each time point, detach the cells and count the number of viable cells using a hemocytometer and Trypan blue exclusion, or by using a quantitative method like the crystal violet assay.
-
Data Analysis: Plot the cell number against time for each treatment condition to determine the effect on cell proliferation.
Apoptosis Assay (Bax:Bcl-2 Ratio and Sub-G0 Analysis)
These assays assess the induction of apoptosis by measuring changes in key apoptotic markers.
Bax:Bcl-2 Ratio (Western Blot):
-
Follow the Western Blot protocol as described for ERK1/2 phosphorylation.
-
Use primary antibodies specific for the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Quantify the band intensities and calculate the Bax:Bcl-2 ratio. An increase in this ratio is indicative of apoptosis.
Sub-G0 Analysis (Flow Cytometry):
-
Cell Treatment and Harvesting: Treat cells with the compounds for a specified duration (e.g., 48 hours). Harvest the cells, including any detached cells in the medium.
-
Cell Fixation: Wash the cells with PBS and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G0 peak, which represents cells with fragmented DNA, is quantified to determine the percentage of apoptotic cells.
The Molecular Basis of Functional Selectivity
The functional selectivity of bufadienolides is thought to arise from subtle differences in their chemical structures, which in turn influence how they interact with the Na+/K+-ATPase.[12] These structural variations can lead to distinct conformational changes in the enzyme upon binding, thereby exposing different surfaces for interaction with downstream signaling partners.[13] This differential engagement of the Na+/K+-ATPase signalosome is the molecular foundation for the observed divergence in cellular responses, such as the switch between proliferation and apoptosis. Further research into the precise molecular interactions between different bufadienolides and the various isoforms of the Na+/K+-ATPase will be crucial for the rational design of novel therapeutics with tailored signaling outcomes.
References
- 1. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC6163863 - this compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides. - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [MAPK signal pathway plays a role in proliferation of Jurkat cells induced by ouabain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficent and Maleficent Effects of Cations on Bufadienolide Binding to Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Telocinobufagin's Anti-Cancer Efficacy in Xenograft Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Telocinobufagin in xenograft models against established chemotherapeutic agents. This analysis is based on available preclinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
This compound, a bufadienolide derived from toad venom, has demonstrated notable anti-cancer properties in preclinical studies. This guide delves into its efficacy in widely-used xenograft models of breast and non-small cell lung cancer (NSCLC), comparing its performance with standard-of-care chemotherapeutics, doxorubicin and cisplatin, based on data from independent studies.
Performance Comparison in Xenograft Models
The following tables summarize the anti-tumor efficacy of this compound and comparator drugs in their respective xenograft models. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
Table 1: Efficacy in Breast Cancer Xenograft Model (4T1 Cells)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Study Reference |
| This compound | 10 µ g/mouse | Not Specified | Significant reduction in tumor volume and weight | [1] |
| This compound | 20 µ g/mouse | Not Specified | Significant reduction in tumor volume and weight | [1] |
| Doxorubicin | 4 mg/kg | Intraperitoneal | Dose-dependent inhibition of tumor growth | [2] |
| Doxorubicin | 8 mg/kg | Intraperitoneal | Dose-dependent inhibition of tumor growth | [2] |
| Doxorubicin | Not Specified | Not Specified | Treatment significantly suppressed the growth of 4T1 tumor cells in various organs. | [3] |
| Paclitaxel | Maximum Tolerated Dose | Not Specified | Significant decrease in tumor volume | [4] |
Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A549 Cells)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Study Reference |
| This compound | Not Specified | Not Specified | Reduced A549 xenograft tumor burden | [5] |
| Cisplatin | 1 mg Pt/kg | Not Specified | 54% | [6] |
| Cisplatin | 4 mg/kg | Intravenous | Significant restriction of A549 tumor growth | [7] |
| Cisplatin + Radiation | 5 µM (in vitro) | Not Specified | Synergistic tumor suppression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the xenograft studies cited in this guide.
Breast Cancer Xenograft Model (4T1) - this compound Study
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Six-week-old female BALB/c nude mice.
-
Tumor Implantation: 2 x 10^6^ 4T1 cells were injected into the mammary fat pads.
-
Treatment: Mice were treated with this compound at doses of 10 and 20 µ g/mouse . The route and frequency of administration were not detailed in the abstract.
-
Endpoints: Tumor volume and weight were measured. Lung metastasis was also assessed.[1]
Breast Cancer Xenograft Model (4T1) - Doxorubicin Study
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Balb/c mice.
-
Tumor Implantation: 4T1 cells were injected into both inguinal mammary glands.
-
Treatment: Doxorubicin was administered once a week via intraperitoneal injection at doses of 4 mg/kg and 8 mg/kg.
-
Endpoints: Primary tumor growth and lung metastasis were evaluated.[2]
NSCLC Xenograft Model (A549) - this compound Study
-
Cell Line: A549 human non-small-cell lung cancer cells.
-
Animal Model: A mouse xenograft model was used.
-
Tumor Implantation: Details of tumor implantation were not specified in the abstract.
-
Treatment: this compound was administered to the mice.
-
Endpoints: The A549 xenograft tumor burden was assessed.[5]
NSCLC Xenograft Model (A549) - Cisplatin Study
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: A549 cells were implanted to establish subcutaneous tumor xenografts.
-
Treatment: Cisplatin was administered intravenously on days 0, 3, and 7 at a dose of 4 mg/kg.[7]
-
Endpoints: Tumor volume and body weight were monitored.[7]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, metastasis, and survival.
In breast cancer, this compound has been shown to inhibit the PI3K/Akt/ERK/Snail signaling pathway.[1][9] This inhibition leads to the suppression of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Caption: this compound inhibits the PI3K/Akt/ERK/Snail pathway.
In non-small-cell lung cancer, this compound has been identified as an inhibitor of the STAT3 signaling pathway.[5] By inhibiting the phosphorylation of STAT3, it downregulates downstream targets involved in cell proliferation and survival.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow
The general workflow for evaluating the anti-cancer effects of a compound in a xenograft model is depicted below.
Caption: General workflow for xenograft model experiments.
References
- 1. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 3. Increased Expression of P-Glycoprotein Is Associated with Doxorubicin Chemoresistance in the Metastatic 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Treatment in 4T1 Tumor Following Exposure to Paclitaxel and Doxorubicin Based on Antiangiogenic Effects | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 5. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Telocinobufagin and Ouabain on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent cardiotonic steroids, Telocinobufagin and Ouabain, and their effects on the Na+/K+-ATPase pump. By examining their inhibitory actions, impact on intracellular signaling, and resulting cellular outcomes, this document serves as a critical resource for researchers investigating Na+/K+-ATPase as a therapeutic target.
Executive Summary
This compound and Ouabain are both potent inhibitors of Na+/K+-ATPase, a critical enzyme for maintaining cellular ion homeostasis. While both compounds bind to the enzyme and disrupt its function, they elicit distinct downstream signaling cascades and cellular responses. This guide synthesizes experimental data to objectively compare their performance, offering insights into their potential as therapeutic agents. Ouabain, a well-characterized cardiac glycoside, is known to induce cell proliferation at certain concentrations. In contrast, this compound, a bufadienolide, has been shown to trigger apoptosis. These divergent effects are, in part, attributed to differential activation of the Src-ERK1/2 signaling pathway.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the effects of this compound and Ouabain on Na+/K+-ATPase and cellular processes.
Table 1: Comparative Inhibitory Potency on Na+/K+-ATPase
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Pig Kidney | 0.20 | [1] |
| Ouabain | Pig Kidney | 0.14 | [1] |
Table 2: Comparative Effects on Cell Proliferation and Apoptosis in LLC-PK1 Cells
| Compound (100 nM) | Effect on Cell Proliferation (after 48h) | Apoptotic Markers | Reference |
| This compound | Significant decrease | Increased Bax:Bcl-2 ratio, increase in sub-G0 phase cells | [2] |
| Ouabain | Promotes cell growth | - | [2] |
Table 3: Comparative Effects on Signaling Pathway Activation
| Compound | Signaling Molecule | Effect | Fold Change (vs. Control) | Cell Type | Reference |
| This compound | ERK1/2 | Increased phosphorylation | Not specified | LLC-PK1 | [2] |
| Ouabain | Src | Increased phosphorylation (pY419-Src) | ~4.5-fold | Arterial Smooth Muscle Cells | [3] |
| Ouabain | ERK1/2 | Increased phosphorylation | ~1.4 to 2-fold (at 30-300 nM) | Human iPSC-derived neurons | [4] |
Signaling Pathways
Both this compound and Ouabain, upon binding to Na+/K+-ATPase, can activate intracellular signaling cascades, most notably the Src-mediated pathway leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. However, the downstream consequences of this activation appear to differ significantly between the two compounds.
Ouabain binding has been shown to induce the recruitment of Src to the Na+/K+-ATPase, leading to its activation.[5] This, in turn, can transactivate the epidermal growth factor receptor (EGFR) and subsequently activate the ERK1/2 pathway, which is often associated with cell proliferation and survival.[6][7]
This compound also activates the ERK1/2 pathway.[2] However, in contrast to Ouabain, this activation in LLC-PK1 cells is associated with an anti-proliferative and pro-apoptotic response.[2] The precise mechanisms underlying this differential outcome are still under investigation but may involve the activation of other parallel signaling pathways or a different magnitude or duration of ERK1/2 activation.
Differential signaling outcomes of this compound and Ouabain.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Na+/K+-ATPase Activity Inhibition Assay
This protocol is adapted from methods used to determine the IC50 values of cardiotonic steroids.
Objective: To determine the concentration of this compound or Ouabain that inhibits 50% of the Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)
-
This compound and Ouabain stock solutions
-
Assay Buffer: 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 3 mM ATP, 30 mM Imidazole (pH 7.4)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and Ouabain in the assay buffer.
-
Add the purified Na+/K+-ATPase enzyme to each well of a 96-well plate.
-
Add the different concentrations of this compound or Ouabain to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding and enzyme activity.
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of Ouabain (ouabain-insensitive ATPase activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Workflow for Na+/K+-ATPase Inhibition Assay.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To compare the effects of this compound and Ouabain on the proliferation of a given cell line (e.g., LLC-PK1).
Materials:
-
LLC-PK1 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound and Ouabain stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Ouabain. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Western Blot Analysis for Src and ERK1/2 Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
Objective: To quantify the relative levels of phosphorylated Src and ERK1/2 in response to treatment with this compound or Ouabain.
Materials:
-
Cell line of interest
-
This compound and Ouabain
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Src, anti-total-Src, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with this compound or Ouabain for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Src) to normalize for protein loading.
-
Quantify the band intensities to determine the fold change in phosphorylation relative to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca(2+) signaling in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain-Induced Gene Expression Changes in Human iPSC-Derived Neuron Culture Expressing Dopamine and cAMP-Regulated Phosphoprotein 32 and GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Wnt Inhibitory Potential of Telocinobufagin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Telocinobufagin's role in inhibiting the Wnt/β-catenin signaling pathway against other established inhibitors. This document compiles available experimental data to offer an objective overview of its performance and mechanism of action.
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This has spurred the development of various inhibitors targeting different nodes of this pathway. This compound, a bufadienolide, has emerged as a potential modulator of this pathway. This guide delves into the experimental validation of its inhibitory role, comparing it with well-characterized Wnt inhibitors: ICG-001, XAV-939, and PRI-724.
Performance Comparison of Wnt/β-catenin Pathway Inhibitors
Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of this compound on the Wnt/β-catenin pathway alongside other inhibitors in the same experimental setup are not yet available in the published literature. However, existing research provides valuable insights into its mechanism and allows for a preliminary comparison based on data from separate studies.
It is crucial to note that the following IC50 values were determined in different cell lines and under varied experimental conditions. Therefore, this table serves as a reference for the general potency of each compound, and direct comparisons should be made with caution.
| Compound | Target | Cell Line | Assay | Reported IC50 | Citation |
| This compound | Upstream of β-catenin stabilization (mechanism not fully elucidated) | LLC-PK1 | TOP/FOP Flash Assay | Not Reported | [1] |
| ICG-001 | CBP/β-catenin interaction | Multiple Myeloma cell lines (RPMI-8226, H929, MM.1S, U266) | MTT Assay (Cell Viability) | 6.96 - 20.77 µM | [2] |
| Osteosarcoma cell lines (KHOS, MG63, 143B) | TCF/LEF Luciferase Reporter Assay | Effective at 5-10 µM | [3] | ||
| XAV-939 | Tankyrase 1/2 | SW480 | β-catenin degradation | Not directly reported as IC50 | [4] |
| MDA-MB-231, RKO | TOPFLASH Luciferase Reporter Assay | ~1-10 µM | [5] | ||
| PRI-724 | CBP/β-catenin interaction | Head and Neck Squamous Carcinoma (CAL 27, FaDu) | Resazurin Assay (Cell Viability) | IC50 values reported in specific contexts | [6] |
Mechanism of Action: A Comparative Overview
The inhibitory mechanisms of this compound and the compared compounds target different points within the Wnt/β-catenin signaling cascade.
This compound appears to act at two distinct levels. While it inhibits GSK-3β, a negative regulator of β-catenin, it also impairs β-catenin stabilization through an as-yet-undescribed mechanism that is downstream of β-catenin stabilization and relies on β-catenin phosphorylation and degradation[1]. This dual action suggests a complex regulatory role.
ICG-001 and its derivative PRI-724 function by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP)[2][6][7]. This prevents the transcription of Wnt target genes.
XAV-939 inhibits the activity of Tankyrase 1 and 2, enzymes that promote the degradation of Axin. By stabilizing Axin, a key component of the β-catenin destruction complex, XAV-939 enhances the degradation of β-catenin[4].
Visualizing the Wnt/β-catenin Pathway and Inhibitor Actions
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the points of intervention for this compound and the other discussed inhibitors.
References
- 1. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibitor of Wnt/β-catenin/CBP signaling ameliorates hepatitis C virus-induced liver fibrosis in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of Telocinobufagin: A Comprehensive Guide for Laboratory Professionals
Topic: Telocinobufagin Proper Disposal Procedures Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This document provides comprehensive guidance on the proper handling, safety protocols, and disposal procedures for this compound, a potent cardiotonic steroid. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a highly toxic bufadienolide.[1][2] Acute toxicity is a primary concern, and exposure can be harmful if swallowed.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.[3]
Key Safety Precautions:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, clearly marked with warning signs.[3][4][5]
-
Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[3][6] Disposable gloves should be changed immediately if contaminated.[5]
-
Avoid Aerosol/Dust Formation: Handle the compound in a manner that avoids the formation of dust or aerosols.[3]
-
Emergency Equipment: Ensure an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for risk assessment and experimental design.
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| CAS Number | 472-26-4 | [7] |
| Molecular Formula | C₂₄H₃₄O₅ | [7] |
| Molecular Weight | 402.5 g/mol | [7] |
| Biological Activity | ||
| IC₅₀ (Pig Kidney Na⁺/K⁺-ATPase) | 0.20 µM | [8][9] |
| IC₅₀ (Rat α1/β1 Na⁺,K⁺ pump) | 1.10 µM | [10] |
| IC₅₀ (Rat α2/β1 Na⁺,K⁺ pump) | 1.37 µM | [10] |
| IC₅₀ (RH-35 Cell Proliferation) | 0.49 µM | [10] |
| Antimicrobial Activity | ||
| MIC (vs. E. coli) | 64.0 µg/mL | [11] |
| MIC (vs. S. aureus) | 128 µg/mL | [11] |
Standard Operating Procedure for Disposal
Important Note: There are no published, validated chemical neutralization or inactivation protocols for the routine laboratory disposal of this compound. The compound's high toxicity and environmental hazard necessitate that all waste be treated as acutely toxic hazardous waste.
The only approved disposal method is through a licensed hazardous waste management company.[3][4][5][12] The following steps provide a comprehensive procedure from the laboratory bench to final disposal.
Step 1: Waste Segregation and Collection
-
Establish a Designated Waste Container: Use a dedicated, leak-proof hazardous waste container with a tight-fitting screw cap.[13] The container must be clearly labeled as "Hazardous Waste: this compound, Acutely Toxic".
-
Collect All Contaminated Materials: All items that come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired stock material (solid or in solution).
-
Contaminated PPE (gloves, disposable lab coats).
-
Glassware, pipette tips, weigh boats, and vials.
-
Kimwipes or absorbent pads used for cleaning work surfaces.[3]
-
-
Do Not Mix Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[14]
Step 2: Spill Management
-
Evacuate and Alert: If a spill occurs, evacuate non-essential personnel from the area and alert others.
-
Don Appropriate PPE: Before cleaning, don a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill:
-
Clean and Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate Surfaces: Wipe down the spill area and any contaminated equipment with alcohol (e.g., 70% ethanol or isopropanol).[3] All cleaning materials must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Secure the Waste Container: Ensure the hazardous waste container is tightly sealed and stored in a secure, designated area away from incompatible materials.[3][13]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this material via standard trash or down the sanitary sewer.
Experimental Protocol: Na⁺/K⁺-ATPase Inhibition Assay
This protocol details a key experiment to determine the biological activity of this compound. It could be theoretically adapted to verify the efficacy of a potential (currently unknown) inactivation method by confirming the loss of inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on Na⁺/K⁺-ATPase activity.
Methodology:
-
Enzyme Preparation: A pig kidney preparation enriched with Na⁺/K⁺-ATPase is used as the enzyme source.[9]
-
Reagent Preparation:
-
Incubation Medium: Prepare a solution containing 87.6 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 10 mM NaN₃, 20 mM KCl, and 50 mM Tris-HCl (pH 7.4).[9]
-
ATP Solution: Prepare a 3 mM solution of ATPNa₂.[9]
-
This compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to achieve a range of final concentrations for testing (e.g., 0.01 µM to 10 µM).
-
-
Assay Procedure:
-
Quantification:
-
Data Analysis:
-
Measure the ouabain-sensitive ATPase activity by comparing results with and without a known inhibitor (ouabain).[9]
-
Plot the percentage of Na⁺/K⁺-ATPase activity inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
The diagram below illustrates the primary molecular mechanism of this compound. As a cardiotonic steroid, it binds to and inhibits the Na⁺/K⁺-ATPase pump, leading to the activation of downstream signaling cascades, including the Src kinase pathway, and inhibition of GSK-3β, which impacts the Wnt/β-catenin pathway.[8][9][15]
Caption: this compound inhibits Na⁺/K⁺-ATPase and GSK-3β, affecting key signaling pathways.
Operational Workflow for Handling and Disposal
This workflow diagram outlines the mandatory, step-by-step process for safely using and disposing of this compound in a research setting.
Caption: Mandatory workflow for the safe handling and disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous Mammalian Cardiotonic Steroids—A New Cardiovascular Risk Factor?—A Mini-Review [mdpi.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. This compound | C24H34O5 | CID 259991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of the bufadienolides marinobufagin and this compound isolated as major components from skin secretion of the toad Bufo rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Elimination of cardiac glycosides by hemofiltration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dypatilunikop.org [dypatilunikop.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
Essential Safety and Logistical Guidance for Handling Telocinobufagin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Telocinobufagin. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Risk Assessment
This compound is a potent cardiotonic steroid with significant biological activity. It is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its cytotoxicity, all handling procedures must be conducted with the utmost care to prevent exposure.[2]
Hazard Summary:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Occupational Exposure Limits:
No specific Occupational Exposure Limits (OELs) or Permissible Exposure Limits (PELs) have been established for this compound.[1] Therefore, a conservative approach of minimizing all potential exposure is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure and must be strictly followed.
PPE Requirements:
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashes. |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or other gloves tested for use with chemotherapy drugs. Change gloves immediately if contaminated. |
| Body | Impervious Clothing/Disposable Gown | Long-sleeved, solid-front gown with tight-fitting cuffs. Must be disposed of as cytotoxic waste after use or if contaminated. |
| Respiratory | NIOSH-Certified N95 or Higher Respirator | Required when handling the powder form or when there is a risk of aerosol generation. |
Safe Handling and Operational Workflow
All manipulations of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols:
a. Weighing this compound Powder:
-
Don all required PPE as listed in the table above.
-
Perform the weighing procedure inside a chemical fume hood over a disposable, plastic-backed absorbent pad.
-
Use an analytical balance with a draft shield.
-
Carefully transfer the desired amount of powder using a clean spatula to a tared weigh boat.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see spill procedures).
-
Securely cap the stock container immediately after weighing.
b. Preparation of Stock Solutions:
-
Following weighing, dissolve the this compound powder in a suitable solvent as determined by your experimental needs (e.g., DMSO, Ethanol).
-
Add the solvent slowly to the vessel containing the powder to avoid splashing.
-
Cap the vessel and mix gently by inversion or vortexing until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in a tightly sealed container.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Including a respirator for powder spills.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.
-
For powder spills: Gently cover with a damp absorbent pad to avoid raising dust.
-
-
Decontaminate:
-
Carefully collect all contaminated materials using a scoop or forceps and place them into a designated cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.[3]
-
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report the Incident: Report all spills to the laboratory supervisor and the institutional safety office.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal workflow for waste contaminated with this compound.
Disposal Guidelines:
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Liquids: Unused solutions and contaminated liquid media should be collected in a clearly labeled, leak-proof cytotoxic liquid waste container.
-
Solids: All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be placed in a designated, labeled cytotoxic waste bag or bin.[2][4]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable cleaning agent.[3]
By strictly adhering to these safety and logistical procedures, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
